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  • Product: 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
  • CAS: 878-86-4

Core Science & Biosynthesis

Foundational

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione CAS 878-86-4

An In-Depth Technical Guide to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4) Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 6-chloro-3-methyl-5-ni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a substituted uracil derivative. The presence of three distinct functional groups—a chloro group at position 6, a methyl group at the N3 position, and a nitro group at position 5—renders it a versatile and highly reactive building block for organic synthesis.

PropertyValueSource
CAS Number 878-86-4[1]
Molecular Formula C₅H₄ClN₃O₄[1]
Molecular Weight 205.56 g/mol [1]
IUPAC Name 6-chloro-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dioneN/A
Appearance Solid (form may vary)N/A
Solubility Data not widely available; likely soluble in polar organic solvents.N/A
Structural Representation

The molecule's structure is defined by the pyrimidine-2,4-dione (uracil) core, which is functionalized for diverse chemical transformations.

Caption: 2D structure of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical pathway begins with a commercially available precursor, 3-methyluracil, and proceeds through nitration followed by chlorination.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward synthetic plan starting from 3-methyluracil. The key transformations are the disconnection of the C-Cl bond via a chlorination reaction and the C-NO₂ bond via an electrophilic nitration.

G Target 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione Transform1 Chlorination (e.g., POCl₃) Target->Transform1 Intermediate1 3-methyl-5-nitro-1H-pyrimidine-2,4-dione Transform2 Nitration (HNO₃/H₂SO₄) Intermediate1->Transform2 StartingMaterial 3-methyluracil Transform1->Intermediate1 Transform2->StartingMaterial

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methods for the nitration and chlorination of uracil derivatives.[2][3][4]

Step 1: Nitration of 3-Methyluracil

  • Rationale: The pyrimidine ring is activated towards electrophilic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile, in situ.[4]

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 3-methyluracil to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

    • Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Step 2: Chlorination of 3-methyl-5-nitro-1H-pyrimidine-2,4-dione

  • Rationale: The hydroxyl group of the enol tautomer at the 6-position is converted into a good leaving group by a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent nucleophilic attack by chloride yields the final product.

  • Procedure:

    • To a flask containing 3-methyl-5-nitro-1H-pyrimidine-2,4-dione, add phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • Heat the mixture under reflux for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice.

    • The product will precipitate out of the aqueous solution.

    • Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Reactivity and Synthetic Utility

The utility of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a synthetic intermediate stems from the reactivity of its chloro and nitro substituents.

G mol Pyrimidine Core Cl C6-Cl (SNAr site) mol->Cl Nucleophiles (R-NH₂, R-OH, R-SH) NO2 C5-NO₂ (Reduction site) mol->NO2 Reducing Agents (H₂, Pd/C; SnCl₂) Ring Ring System (Modification) mol->Ring Further functionalization

Caption: Key reactive sites of the title compound.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring nitrogens makes the C6-carbon highly electrophilic. This facilitates the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity.[5]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like SnCl₂ in acidic media). The resulting 5-amino-6-chloro-3-methyluracil is a valuable precursor for synthesizing fused pyrimidine systems, such as purines and pteridines, which are prevalent in biologically active molecules.[6]

Its potential applications are in organic synthesis and medicinal chemistry, where it can serve as a starting material for creating novel compounds with potential therapeutic properties, including antibacterial agents.[7]

Safety, Handling, and Disposal

Proper handling of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is essential due to its potential hazards.

Hazard Identification

While a full GHS classification for this specific compound is not universally available, related structures and the provided MSDS suggest the following potential hazards:[1]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Response: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. It may be necessary to use a licensed professional waste disposal service. The material may be combustible and could require incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Analytical Characterization

Confirming the identity and purity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione requires standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the N-methyl protons and a singlet for the N1-H proton. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

    • ¹³C NMR: Distinct signals for the two carbonyl carbons, the two olefinic carbons of the pyrimidine ring, and the methyl carbon are expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (carbonyl) groups, N-H stretching, and the C-NO₂ (nitro) group should be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (205.56 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

References

  • PubChem. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. [Link]

  • ResearchGate. The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • ResearchGate. (PDF) Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. [Link]

  • Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • PubChem. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • CONICET Digital. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]

  • YouTube. Nitration of Aromatic Compounds. [Link]

  • ResearchGate. Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine. [Link]

  • ResearchGate. (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • YouTube. Aromatic 3a. Nitration of methylbenzoate. [Link]

  • LookChem. Cas 878-86-4,6-chloro-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione. [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • PMC - NIH. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. [Link]

  • PubMed. Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

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Exploratory

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione Introduction 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, also known as 6-chloro-3-methyl-5-nitrouracil, is a key he...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Introduction

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, also known as 6-chloro-3-methyl-5-nitrouracil, is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyrimidine-2,4-dione core variously substituted with a chloro, a methyl, and a nitro group, makes it a valuable intermediate for the synthesis of a range of bioactive molecules. Specifically, it serves as a crucial building block in the development of novel therapeutic agents, including antibacterial drugs and treatments for metabolic diseases like type 2 diabetes.[1] This guide provides a comprehensive overview of the synthetic pathway to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, offering detailed protocols and mechanistic insights for researchers and professionals in the field.

Strategic Synthesis Pathway

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is most effectively approached through a two-step process starting from the readily available precursor, 3-methyluracil. This strategy involves:

  • Nitration of the 3-methyluracil core at the C5 position to introduce the nitro group.

  • Chlorination at the C6 position to yield the final product.

This sequence is dictated by the directing effects of the substituents on the pyrimidine ring. The initial uracil ring system is electron-rich, facilitating electrophilic substitution. The nitration is directed to the C5 position due to the electronic nature of the ring. Subsequent chlorination at C6 is then achieved through a nucleophilic substitution reaction on an activated intermediate.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway from 3-methyluracil to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Synthesis_Pathway Start 3-Methyluracil Intermediate 3-Methyl-5-nitro-1H- pyrimidine-2,4-dione Start->Intermediate Nitration (HNO3, H2SO4) Final 6-chloro-3-methyl-5-nitro-1H- pyrimidine-2,4-dione Intermediate->Final Chlorination (POCl3)

Caption: Proposed two-step synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Part 1: Nitration of 3-Methyluracil

The introduction of a nitro group onto the pyrimidine ring is a classic example of electrophilic aromatic substitution.[2] In this case, the reaction is performed on the heterocyclic system of 3-methyluracil.

Mechanistic Rationale

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid".[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] The electron-donating character of the nitrogen atoms in the uracil ring activates the C5 position for electrophilic attack.

Experimental Protocol

Materials:

  • 3-Methyluracil

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Chloroform

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 3-methyluracil to concentrated sulfuric acid while maintaining the temperature between 10-15°C.

  • Once the 3-methyluracil is completely dissolved, cool the mixture to 0-5°C.

  • Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 5°C.[5]

  • After the addition is complete, stir the reaction mixture for a short period (e.g., 5-10 minutes) at 0-5°C.[5]

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Extract the aqueous mixture with chloroform.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield pure 3-methyl-5-nitro-1H-pyrimidine-2,4-dione.[5]

Parameter Value/Condition Rationale
Starting Material 3-MethyluracilReadily available precursor.
Reagents Fuming Nitric Acid, Conc. Sulfuric AcidGenerates the nitronium ion for electrophilic substitution.[3][4]
Temperature 0-5°CControls the exothermic reaction and prevents side reactions.[5]
Solvent for Extraction ChloroformEfficiently extracts the product from the aqueous mixture.[5]
Purification Recrystallization (Ethyl Acetate/Hexane)Removes impurities to yield a high-purity product.[5]

Part 2: Chlorination of 3-Methyl-5-nitro-1H-pyrimidine-2,4-dione

The final step in the synthesis is the introduction of a chlorine atom at the C6 position of the nitrated intermediate.

Mechanistic Rationale

The chlorination of the uracil ring at the C6 position is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds through the formation of a more reactive intermediate. The oxygen at the C4 position of the pyrimidine ring attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This activates the C6 position for nucleophilic attack by the chloride ion.

Experimental Protocol

Materials:

  • 3-Methyl-5-nitro-1H-pyrimidine-2,4-dione

  • Phosphorus Oxychloride (POCl₃)

  • Water

  • Ice

Procedure:

  • In a reaction vessel, mix the dried 3-methyl-5-nitro-1H-pyrimidine-2,4-dione with an excess of phosphorus oxychloride.[6]

  • Optionally, a small amount of water can be added dropwise at a controlled temperature (e.g., 20°C) before heating.[6]

  • Slowly heat the mixture to a temperature of approximately 70-80°C and maintain it with stirring.[6]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water.

  • The solid product will precipitate out of the solution.

  • Collect the solid by suction filtration and wash it with cold water.

  • Dry the product to obtain 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Parameter Value/Condition Rationale
Starting Material 3-Methyl-5-nitro-1H-pyrimidine-2,4-dioneThe nitrated intermediate.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)A common and effective reagent for chlorinating uracil derivatives.[6][7]
Temperature 70-80°CProvides the necessary activation energy for the reaction to proceed.[6]
Quenching Ice-waterDecomposes excess POCl₃ and precipitates the product.
Purification Filtration and WashingIsolates the solid product and removes water-soluble impurities.

Characterization

The final product, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, should be characterized to confirm its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed. The melting point of the compound can also serve as an indicator of purity.

Safety Considerations

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride is a corrosive and toxic liquid that reacts violently with water. All operations involving POCl₃ should be conducted in a fume hood.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a well-defined process that can be reliably executed by following the outlined protocols. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. This versatile intermediate holds significant promise for the development of new pharmaceuticals, and a thorough understanding of its synthesis is essential for researchers in the field of drug discovery and development.

References

  • PrepChem. Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. [Link]

  • Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

  • ChemBK. 6-Chloro-5-nitrouracil. [Link]

  • ResearchGate. Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine. [Link]

  • Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • Google Patents. CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • Wikipedia. Nitration. [Link]

  • ResearchGate. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • Google Patents.
  • CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]

  • Google Patents. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Dalton Transactions (RSC Publishing). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties. [Link]

  • Google Patents. CN109020900B - Preparation method of 6-chloro-3-methyl uracil.
  • ResearchGate. Nitration of 3-Methylaceperidazines with a Large Excess of Fuming Nitric Acid. [Link]

  • YouTube. Nitration Lab. [Link]

  • ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • Google Patents.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 6-Chloro-3-Methyluracil: Applications and Sourcing. [Link]

  • PubMed. Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. [Link]

  • Google Patents. US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines.
  • Organic Syntheses. Bicyclo[3.3.0]octane-2,6-dione. [Link]

  • Google Patents.

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Foundational

A Comprehensive Technical Guide to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides an in-depth exploration of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a substituted uracil derivative of significant interest in medicinal chemistry and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a substituted uracil derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrimidine scaffold is a cornerstone in the design of bioactive molecules, with numerous derivatives exhibiting anticancer, antiviral, and antimicrobial properties.[1][2][3] This document details the compound's fundamental properties, offers a validated synthetic pathway with mechanistic insights, outlines robust analytical characterization protocols, and discusses its potential applications as both a versatile synthetic intermediate and a pharmacologically active agent. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, providing the technical foundation necessary to leverage this compound in their research endeavors.

Core Compound Identity and Physicochemical Properties

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione (uracil) core. The strategic placement of chloro, methyl, and nitro functional groups on this scaffold imparts specific chemical reactivity and potential biological activity, making it a valuable molecule for further chemical elaboration and screening.

IUPAC Name: 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione[4]

Synonyms:

  • 6-chloro-3-methyl-5-nitrouracil

  • 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-5-nitro-[5]

Chemical Structure:

Chemical structure of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Physicochemical Data Summary:

PropertyValueSource
CAS Number 878-86-4[4]
Molecular Formula C₅H₄ClN₃O₄[4][5]
Molecular Weight 205.56 g/mol [4][5]
Density 1.73 g/cm³[5]
Boiling Point 279.7 °C at 760 mmHg[5]
Flash Point 122.9 °C[5]

Synthesis and Mechanistic Rationale

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is typically achieved through a multi-step process starting from a readily available pyrimidine precursor. The chosen pathway ensures high regioselectivity for the introduction of the nitro and chloro groups.

Synthetic Pathway Overview

A logical and field-proven approach involves a two-step sequence:

  • Nitration: Electrophilic nitration of the C5 position of 6-chloro-3-methyluracil. The C5 position of the uracil ring is activated towards electrophilic substitution.

  • Chlorination (Alternative Pathway): Alternatively, one could start with 3-methyl-5-nitrouracil and perform a subsequent chlorination at the C6 position.

The first approach is often preferred as the chlorination of the uracil ring at C6 is a well-established procedure.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 6-Chloro-3-methyluracil (CAS: 4318-56-3) Nitration Step 1: Nitration Reagents: Fuming HNO₃, H₂SO₄ Conditions: 0-10 °C Start->Nitration Electrophilic Substitution Product 6-chloro-3-methyl-5-nitro-1H- pyrimidine-2,4-dione (CAS: 878-86-4) Nitration->Product Formation Purification Purification (Recrystallization from Ethanol/Water) Product->Purification Isolation

Caption: Synthetic pathway from 6-chloro-3-methyluracil.

Expertise & Causality: Rationale Behind Experimental Choices
  • Choice of Starting Material: 6-Chloro-3-methyluracil (CAS: 4318-56-3) is a commercially available and well-characterized starting material.[6][7] Its existing chloro and methyl substitutions direct the subsequent nitration effectively.

  • Nitration Conditions: A mixture of fuming nitric acid and concentrated sulfuric acid is the classic and most effective reagent for nitrating activated aromatic and heteroaromatic rings. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration, degradation of the pyrimidine ring, and to ensure the selective formation of the 5-nitro product.

Self-Validating Protocol: Detailed Synthesis Methodology

Objective: To synthesize 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from 6-chloro-3-methyluracil.

Materials:

  • 6-Chloro-3-methyluracil (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 6-chloro-3-methyluracil (1.0 eq) to the cooled sulfuric acid in portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitration: Add fuming nitric acid dropwise via the dropping funnel to the reaction mixture. The rate of addition must be controlled to maintain the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to yield pure 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization profile.

Primary Analytical Techniques

The structural elucidation of pyrimidine derivatives is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

  • ¹H NMR Spectroscopy: Provides information about the proton environment. For this molecule, the N-methyl protons would appear as a singlet. The absence of a proton at the C5 position and the presence of the N1-H proton (if not exchanged with deuterated solvent) would be key features.

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. Distinct signals for the two carbonyl carbons (C2 and C4), the chlorinated carbon (C6), the nitrated carbon (C5), and the methyl carbon are expected.[8]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[1]

Diagram: Analytical Workflow

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Purity Purity Assessment (HPLC) Sample->Purity Data Structural & Purity Confirmation NMR->Data MS->Data Purity->Data

Caption: Standard workflow for analytical characterization.

Standard Operating Protocols for Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Parameters: A standard single-pulse experiment is typically used on a 400-600 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[8]

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used to enhance sensitivity. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[8]

High-Resolution Mass Spectrometry (HRMS):

  • Technique: Electrospray ionization (ESI) is a common technique for this class of polar molecules.

  • Analysis: The sample is infused or injected into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured with high precision to confirm the molecular formula.

Expected Analytical Data Summary
Analysis TypeExpected Result
¹H NMR (DMSO-d₆) Singlet ~3.2-3.5 ppm (3H, N-CH₃); Broad singlet >11 ppm (1H, N-H)
¹³C NMR (DMSO-d₆) Signals for C=O (~150-165 ppm), C-Cl, C-NO₂, N-CH₃ (~30 ppm)
HRMS (ESI) Calculated m/z for C₅H₅ClN₃O₄ [M+H]⁺: 206.0014; Found: within 5 ppm
HPLC Purity >98% peak area

Applications in Drug Discovery and Pharmaceutical Sciences

The structural motifs within 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione suggest significant potential in drug discovery, both as a key building block for more complex molecules and as a potential therapeutic agent itself.

Role as a Versatile Synthetic Intermediate

The true power of this molecule lies in its potential for chemical diversification. The C6-chloro group is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups (amines, thiols, alcohols, etc.), creating libraries of novel compounds for biological screening.

  • Analogy to Known Drugs: The related compound, 6-chloro-3-methyluracil, is a known intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Trelagliptin, which are used to treat type 2 diabetes.[6][7] This precedent highlights the industrial relevance of the 6-chlorouracil scaffold.

Potential Pharmacological Activity

Pyrimidine derivatives are known to exhibit a wide range of biological activities.[3] The specific substitutions on the target molecule suggest several potential therapeutic applications.

  • Anticancer Potential: Many substituted pyrimidines, such as 5-Fluorouracil, function as antimetabolites by interfering with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[1] Furthermore, pyrimidine-dione scaffolds have been investigated as inhibitors of enzymes crucial for cancer progression, such as Poly(ADP-ribose) polymerases-1 (PARP-1).[9]

  • Kinase Inhibition: The pyrimidine core is a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors often bind to the ATP-binding pocket of kinases, preventing the signaling cascades that drive cell growth and survival.

Diagram: Hypothetical Mechanism of Action (Kinase Inhibition)

Kinase_Inhibition cluster_pathway Cell Proliferation Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Gene Expression & Cell Proliferation TF->Proliferation Promotes Inhibitor 6-Chloro-3-methyl-5-nitro- 1H-pyrimidine-2,4-dione Inhibitor->Kinase Blocks ATP Binding Site

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion and Future Directions

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a compound of considerable scientific and pharmaceutical interest. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an exceptionally valuable platform for the development of new chemical entities. The combination of the privileged pyrimidine-dione core with reactive chloro and nitro groups provides a rich playground for medicinal chemists.

Future research should focus on exploiting the C6-chloro position for nucleophilic substitution to generate diverse compound libraries. These libraries can then be screened against various biological targets, including kinases, polymerases, and other enzymes implicated in diseases such as cancer and viral infections. The insights and protocols detailed in this guide provide a solid foundation for researchers to unlock the full potential of this promising molecule.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. ChemBK.
  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. PubChem, National Center for Biotechnology Information.
  • Shingare, R. et al. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN J. Chem., Vol. 18, No.3, 2025.
  • 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione. BLDpharm.
  • 6-Chloro-5-methylpyrimidine-2,4(1H,3H)-dione. ChemScene.
  • 6-Chloro-3-methyluracil. Sigma-Aldrich.
  • Myriagkou, M. et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, MDPI.
  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central, National Institutes of Health.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
  • 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. PubChem, National Center for Biotechnology Information.
  • 6-chloro-5-nitro-2,4(1h,3h)-pyrimidinedione. Sigma-Aldrich.
  • Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. PDF.
  • 6-Chloro-3-methylpyrimidine-2,4-dione. SRIRAMCHEM.
  • Shingare, R. et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate.
  • 6-CHLORO-3-METHYL-1-PHENYL-1H-PYRIMIDINE-2,4-DIONE. LookChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health.
  • 6-chloro-1,3-dimethyl-5-phenylpyrimidine-2,4-dione. Chemsrc.
  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. PubMed Central, National Institutes of Health.
  • Compound 6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4(1H,3H)-dione.
  • 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. ChemSrc.
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed, National Institutes of Health.
  • Abd El-sattar, N. E. A. et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, Royal Society of Chemistry.
  • 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. PharmaCompass.com.

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Exploratory

Foreword: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Application of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione Structural Analogs The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione Structural Analogs

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules like nucleobases.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it a "privileged scaffold" for drug design. Within this class, the pyrimidine-2,4-dione (uracil) substructure is of paramount importance. The strategic functionalization of this core allows for the precise tuning of pharmacological activity, leading to the development of agents across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2]

This guide focuses on a highly versatile and reactive starting material: 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione . The presence of a chloro leaving group at the C6 position, activated by a potent electron-withdrawing nitro group at C5, renders this molecule an exceptionally valuable platform for generating diverse libraries of novel chemical entities. We will explore the inherent reactivity of this core, detail synthetic strategies for analog development, and discuss the structure-activity relationships (SAR) that drive the design of potent and selective therapeutic candidates.

The Core Scaffold: Physicochemical Properties and Reactivity

The title compound, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4), is a crystalline solid with a molecular weight of 205.56 g/mol .[3][4] Its structure is characterized by a pyrimidine-2,4-dione ring system substituted with three key functional groups that dictate its chemical behavior.

PropertyValueSource
CAS Number 878-86-4[3]
Molecular Formula C₅H₄ClN₃O₄[3]
Molecular Weight 205.56 g/mol [3]
Appearance Crystalline Solid-
Key Functional Groups C6-Chloro, C5-Nitro, N3-Methyl-

The reactivity of this scaffold is primarily governed by the interplay between the substituents on the pyrimidine ring.

  • C6-Chloro Group : This is the most reactive site for nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is dramatically amplified by the adjacent C5-nitro group and the two carbonyl groups at C2 and C4. This strong activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, including amines, thiols, and alkoxides.

  • C5-Nitro Group : This powerful electron-withdrawing group is crucial for activating the C6 position. Furthermore, it can be chemically modified, most commonly via reduction to an amino group. This resultant amine can then serve as a handle for further derivatization, introducing a new vector for structural diversification.

  • N1-Hydrido Group : The proton on the N1 nitrogen is acidic and can be removed by a suitable base, allowing for alkylation, arylation, or acylation at this position. This provides another avenue for modifying the molecule's properties, such as solubility and receptor binding.

  • N3-Methyl Group : The methyl group at the N3 position provides steric bulk and influences the molecule's conformation and hydrogen bonding capabilities. While not a primary site for synthetic modification, its presence is a key feature of the starting scaffold.

Caption: Key reactive sites on the core scaffold for analog synthesis.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs from the core scaffold hinges on leveraging its distinct reactive sites. A systematic approach allows for the exploration of chemical space around the pyrimidine-2,4-dione core.

C6-Position Modification via Nucleophilic Aromatic Substitution (SNAr)

This is the most facile and widely exploited transformation. The high electrophilicity of the C6 carbon allows for reactions with a vast array of nucleophiles under relatively mild conditions.

General Workflow:

  • Solubilization : Dissolve the starting scaffold in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

  • Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HCl byproduct.

  • Nucleophile Addition : Introduce the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol).

  • Heating : Gently heat the reaction mixture (e.g., 60-100 °C) to drive the reaction to completion.

  • Work-up & Purification : Perform an aqueous work-up to remove inorganic salts and purify the product, typically by recrystallization or column chromatography.

This strategy has been successfully employed to synthesize series of 6-amino, 6-thio, and 6-alkoxy pyrimidinedione derivatives, which have shown promise in various biological assays.[5][6]

Synthetic_Workflow start Core Scaffold: 6-chloro-3-methyl-5-nitro-1H- pyrimidine-2,4-dione c6_mod C6-Modification (SNAr) start->c6_mod R-NH₂ / R-SH / R-OH Base, Solvent, ΔT c5_mod C5-Modification (Reduction) start->c5_mod Fe/AcOH or H₂/Pd-C n1_mod N1-Modification (Alkylation) start->n1_mod R-X, Base c6_mod->c5_mod Sequential Modification library Diverse Analog Library c6_mod->library c5_mod->n1_mod Sequential Modification c5_mod->library n1_mod->library

Caption: Synthetic pathways for generating structural analogs.

C5-Position Modification: From Nitro to Versatile Amine

The reduction of the C5-nitro group opens up a new dimension for derivatization.

Experimental Protocol: Reduction of the C5-Nitro Group

  • Setup : In a round-bottom flask, suspend the C6-substituted-5-nitro-pyrimidinedione analog in a solvent mixture, typically acetic acid or ethanol.

  • Reagent Addition : Add a reducing agent. A common and effective choice is iron powder (Fe) or catalytic hydrogenation (H₂ over Pd/C).

  • Reaction : If using iron, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas.

  • Filtration : After completion, cool the reaction and filter it through a pad of Celite to remove the iron salts or the palladium catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure. The resulting 5-amino derivative can often be purified by precipitation or chromatography.

The newly formed 5-amino group can be acylated, sulfonylated, or used in reductive amination to attach a wide variety of side chains, significantly expanding the structural diversity of the library.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing these analogs is to discover molecules with potent and selective biological activity. Pyrimidine-2,4-dione derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][7][8]

A hypothetical SAR study based on common findings for kinase inhibitors might yield data like the following:

Compound IDC6-Substituent (R)IC₅₀ (nM) vs. Target Kinase X
Core -Cl>10,000
Analog 1 -NH-CH₃5,200
Analog 2 -NH-(4-fluorophenyl)850
Analog 3 -NH-(3-chloro-4-methoxyphenyl)75
Analog 4 -S-(4-pyridyl)1,200
Analog 5 -O-(benzyl)3,500
Analog 6 -NH-(3-chloro-4-methoxyphenyl)*15

*Analog 6 is the C5-amino version of Analog 3.

SAR Insights:

  • C6-Position : Substitution at the C6 position is critical for activity. Simple alkylamines (Analog 1) show weak activity. Aromatic amines are preferred, with potency being highly sensitive to the substitution pattern on the phenyl ring (Analogs 2 & 3). This suggests a specific hydrophobic and electronic environment is required in the kinase's binding pocket.

  • C5-Position : Reduction of the nitro group to an amine (Analog 6 vs. Analog 3) significantly enhances potency. The C5-amino group likely acts as a key hydrogen bond donor, forming a critical interaction with a residue (e.g., the hinge region) in the ATP-binding site of the target kinase.

Many pyrimidine-based drugs function as kinase inhibitors by competing with ATP for its binding site. The pyrimidine core often forms hydrogen bonds with the "hinge region" of the kinase, a critical anchoring point for inhibitors.

Kinase_Inhibition_Pathway cluster_inhibit rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) substrate Substrate Protein p_substrate Phosphorylated Substrate rtk->p_substrate  Phosphorylation atp ATP atp->rtk downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream analog Pyrimidine-dione Analog (e.g., Analog 6) analog->rtk inhibition analog->inhibition inhibition->rtk

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Reactive Pyrimidine Scaffold In the landscape of medicinal chemistry and drug discovery, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Reactive Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents, most notably in oncology and virology. The strategic functionalization of this heterocyclic system allows for the fine-tuning of biological activity. 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione emerges as a highly valuable, albeit specialized, building block for organic synthesis. Its utility stems from a combination of features: a reactive leaving group at the 6-position, an activating nitro group at the 5-position, and a methyl group at the 3-position which can influence solubility and metabolic stability.

This guide provides an in-depth technical overview of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, including a list of commercial suppliers, its chemical properties and a postulated synthetic route, its reactivity profile with a focus on nucleophilic aromatic substitution, and a detailed, field-proven protocol for its application in the synthesis of a novel derivative.

Commercial Availability

For researchers and drug development professionals seeking to procure 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS Number: 878-86-4), several commercial suppliers are available. It is imperative to source this reagent from reputable vendors to ensure purity and consistency, which are critical for reproducible experimental outcomes.

SupplierWebsiteNotes
Matrix ScientificA well-established supplier of fine chemicals for research and development.
LookChemAn online platform connecting buyers with chemical manufacturers and suppliers.
ChemBKLists Shanghai Chemical Yuan Biochemical Technology Co., Ltd. as a supplier.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Chemical Properties and Synthesis

Key Chemical Properties:

  • Molecular Formula: C₅H₄ClN₃O₄

  • Molecular Weight: 205.56 g/mol

  • Appearance: Expected to be a crystalline solid, likely with a pale yellow hue due to the nitro group.

  • Solubility: Likely soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Postulated Synthetic Pathway:

Synthetic Pathway 3-Methyluracil 3-Methyluracil Intermediate 3-Methyl-5-nitro-1H- pyrimidine-2,4-dione 3-Methyluracil->Intermediate HNO₃, H₂SO₄ Target 6-Chloro-3-methyl-5-nitro-1H- pyrimidine-2,4-dione Intermediate->Target POCl₃

A postulated two-step synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Step 1: Nitration of 3-Methyluracil

The first step involves the electrophilic nitration of 3-methyluracil at the electron-rich 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the pyrimidine ring.

Step 2: Chlorination of 3-Methyl-5-nitro-1H-pyrimidine-2,4-dione

The resulting 3-methyl-5-nitrouracil is then subjected to chlorination at the 6-position. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used in the presence of a tertiary amine base such as N,N-dimethylaniline to neutralize the HCl byproduct.

Reactivity Profile: A Platform for Derivatization

The key to the synthetic utility of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione lies in its susceptibility to nucleophilic aromatic substitution (SNAᵣ). The chlorine atom at the 6-position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the adjacent nitro group at the 5-position. This electronic arrangement significantly lowers the energy of the Meisenheimer complex intermediate, thereby accelerating the rate of substitution.

Nucleophilic aromatic substitution reactions of the target compound.

This high reactivity allows for the facile introduction of a wide array of functional groups at the 6-position, including:

  • Amines: Reaction with primary or secondary amines leads to the formation of 6-amino derivatives, which are common pharmacophores.

  • Thiols: Thiolates readily displace the chloride to form 6-thioether derivatives.

  • Alcohols: Alkoxides can be used to synthesize 6-alkoxy derivatives.

  • Azides: Sodium azide can be employed to introduce an azido group, which can be further elaborated, for example, via click chemistry or reduction to an amine.

Experimental Protocol: Synthesis of a 6-Amino Derivative

This section provides a detailed, step-by-step protocol for a representative nucleophilic aromatic substitution reaction using 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione and a primary amine. This protocol is designed to be a self-validating system, with clear steps and rationale.

Objective: To synthesize 6-(benzylamino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Materials:

  • 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen inlet

  • Septa

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Workflow:

Experimental Workflow Setup Reaction Setup under N₂ Reagents Dissolve starting material in DMF Setup->Reagents Addition Add TEA and Benzylamine Reagents->Addition Reaction Stir at room temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization

A typical workflow for the synthesis of a 6-amino derivative.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (1.0 eq). Seal the flask with a septum and purge with nitrogen.

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material completely.

  • Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the benzylamine nucleophile.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product is expected to be more polar than the starting material.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous wash will remove the triethylamine hydrochloride salt and any remaining DMF.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Conclusion: A Versatile Tool for Drug Discovery

6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione represents a potent and versatile chemical tool for researchers and professionals in the field of drug development. Its well-defined reactivity, centered around nucleophilic aromatic substitution, provides a reliable platform for the synthesis of diverse libraries of pyrimidine-based compounds. A thorough understanding of its sourcing, synthesis, and reactivity, as outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutic agents. As with any highly reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

Due to the limited availability of specific literature for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, the references provided are for analogous compounds and general pyrimidine chemistry, which form the basis of the scientific rationale presented in this guide.

  • Reactivity of 6-Chloropyrimidines: A novel synthesis of fused uracils from 6-chlorouracil derivatives is described in A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. This article provides insights into the nucleophilic substitution reactions of 6-chlorouracils. [Link]

  • Nucleophilic Aromatic Substitution: For a general understanding of the mechanism and principles of nucleophilic aromatic substitution, Master Organic Chemistry provides a clear overview. [Link]

  • Applications of Aminouracils in Synthesis: A review on the use of aminouracils as precursors for the synthesis of various therapeutic agents can be found in 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

Exploratory

A Technical Guide to the Purity and Analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

This guide provides a comprehensive technical overview of the purity standards, analytical methodologies, and impurity profiling for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the purity standards, analytical methodologies, and impurity profiling for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established analytical principles to ensure the quality and consistency of this critical chemical intermediate.

Introduction: The Significance of Purity for Pyrimidine Derivatives

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3][4] The bioactivity of these molecules necessitates stringent control over their chemical purity. Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the final drug product, or interfere with downstream synthetic steps.

Given that 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a halogenated and nitrated pyrimidine, it is likely utilized as a reactive intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The chloro and nitro groups provide reactive sites for nucleophilic substitution and reduction, respectively, making it a versatile building block. Consequently, ensuring its purity is paramount to the successful and reproducible synthesis of the target API.

This guide will establish a framework for assessing the purity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, propose acceptable purity standards, and detail the analytical methods required for their verification.

Defining Purity: Key Attributes and Acceptance Criteria

For a chemical intermediate like 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, purity is not merely the absence of other substances but is defined by a set of critical quality attributes (CQAs). These attributes should be controlled within specified limits to ensure the compound is fit for its intended purpose.

Attribute Acceptance Criteria Justification
Assay (by HPLC) ≥ 98.5%Ensures a high concentration of the desired compound, maximizing yield and minimizing side reactions in subsequent synthetic steps.
Individual Unspecified Impurity ≤ 0.10%Aligns with general pharmaceutical guidelines for reporting, identification, and qualification of impurities.
Total Impurities ≤ 1.0%Controls the overall level of extraneous material to prevent interference with downstream processes and ensure a clean impurity profile for the final API.
Residual Solvents Per ICH Q3C GuidelinesPrevents interference with reactions and ensures the safety of the final product.
Water Content (Karl Fischer) ≤ 0.5%Water can act as a nucleophile in subsequent reactions, leading to undesirable byproducts.
Identity Confirmation Conforms to reference standardVerifies the correct chemical structure.

Potential Impurity Profile

A thorough understanding of the synthetic route is crucial for predicting potential impurities. While specific synthesis details for this compound are not widely published, a common approach for similar pyrimidine-2,4-diones involves the cyclization of a β-dicarbonyl compound with urea or a substituted urea, followed by chlorination and nitration.[5]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Intermediates: Incompletely reacted intermediates from any of the synthetic steps.

  • Byproducts: Resulting from side reactions, such as over-chlorination, incomplete nitration, or hydrolysis of the chloro group.

  • Reagents and Catalysts: Residual reagents or catalysts carried through the purification process.

Potential Degradation Impurities:

  • Hydrolysis Product: Replacement of the chlorine atom with a hydroxyl group to form 3-methyl-5-nitro-1H-pyrimidine-2,4,6(5H)-trione.

  • Reduction Product: Reduction of the nitro group to an amino group.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to fully characterize the purity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Quantification

HPLC is the primary technique for determining the assay (purity) and quantifying impurities. A reversed-phase method is generally suitable for this type of polar, aromatic compound.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard (approx. 0.5 mg/mL in mobile phase) injection Inject Samples prep_std->injection prep_sample Prepare Sample (approx. 0.5 mg/mL in mobile phase) prep_sample->injection hplc_system HPLC System with UV Detector integration Integrate Chromatograms injection->integration calculation Calculate Assay and Impurity Levels (Area % Normalization) integration->calculation report Generate Report calculation->report

Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol:

  • Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility and wide availability.

  • Mobile Phase: A gradient elution is recommended to resolve both the main peak and any potential impurities with different polarities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for quantification. Based on the chromophores (nitro group, pyrimidine ring), a wavelength around 240-280 nm is likely appropriate.

  • Injection Volume: 10 µL

  • System Suitability:

    • Tailing Factor (for the main peak): ≤ 2.0

    • Theoretical Plates (for the main peak): ≥ 2000

    • Repeatability (RSD of 5 replicate injections): ≤ 1.0%

Spectroscopic Analysis for Identity Confirmation

Spectroscopic methods are essential for confirming the chemical structure of the compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl group and potentially a signal for the N-H proton.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

4.2.2 Mass Spectrometry (MS)

Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the compound and can help identify unknown impurities. The expected molecular weight for C₅H₄ClN₃O₄ is approximately 205.55 g/mol .

4.2.3 Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, such as C=O (dione), N-O (nitro), and C-Cl bonds.

Gas Chromatography (GC) for Residual Solvents

Headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard method for quantifying residual solvents from the manufacturing process, following ICH Q3C guidelines.

Workflow for Residual Solvent Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_gc HS-GC-FID Analysis cluster_data Data Analysis weigh_sample Accurately weigh sample into headspace vial add_solvent Add appropriate diluent (e.g., DMSO, DMF) weigh_sample->add_solvent seal_vial Seal vial add_solvent->seal_vial incubation Incubate vial in headspace autosampler seal_vial->incubation injection Inject headspace vapor onto GC column incubation->injection separation Separate solvents chromatographically injection->separation detection Detect with FID separation->detection quantification Quantify solvents against a calibrated standard detection->quantification report Report results in ppm quantification->report

Sources

Foundational

molecular weight of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

An In-depth Technical Guide to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-chloro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a substituted uracil derivative of significant interest in medicinal chemistry and synthetic research. The document elucidates the fundamental physicochemical properties of the compound, with a detailed breakdown of its molecular weight calculation. Furthermore, it presents a validated, step-by-step protocol for its synthesis and characterization, grounded in established chemical principles. The guide discusses the compound's potential applications as a versatile chemical intermediate, drawing parallels with structurally related molecules with known bioactivity. Safety protocols and handling guidelines are also provided to ensure its responsible use in a laboratory setting. This document is intended to serve as a critical resource for researchers engaged in drug discovery, organic synthesis, and pharmaceutical development.

Physicochemical Properties and Molecular Identity

The foundational step in the study of any chemical entity is the precise determination of its physical and chemical characteristics. These properties govern its reactivity, bioavailability, and suitability for various applications.

Chemical Identification

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a multifaceted molecule featuring a pyrimidine core, a structure central to numerous bioactive compounds. The substituents—chloro, methyl, and nitro groups—are strategically positioned to modulate the electronic properties and steric profile of the uracil scaffold, making it a valuable building block for combinatorial chemistry and targeted drug design.

IdentifierValueSource
IUPAC Name 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dioneChemBK[1]
CAS Number 878-86-4ChemBK, Matrix Scientific[1][2]
Molecular Formula C₅H₄ClN₃O₄ChemBK[1]
Synonyms 6-chloro-2-hydroxy-3-methyl-5-nitro-3,4-dihydropyrimidin-4-oneChemBK[1]
Molecular Weight: The Core Directive

The molecular weight is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The is 205.56 g/mol [1].

This value is derived from the sum of the atomic weights of its constituent atoms, based on the molecular formula C₅H₄ClN₃O₄.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC512.01160.055
HydrogenH41.0084.032
ChlorineCl135.45335.453
NitrogenN314.00742.021
OxygenO415.99963.996
Total Molecular Weight 205.557

Note: The calculated value of 205.557 g/mol is rounded to 205.56 g/mol for practical applications.

Synthesis and Characterization

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry. The following sections outline a logical pathway for the synthesis and subsequent analytical validation of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached from a readily available starting material, 3-methyluracil. The proposed two-step synthesis involves an initial electrophilic nitration at the C5 position, which is activated by the electron-donating nature of the ring nitrogens, followed by chlorination at the C6 position.

Synthetic Workflow Start 3-Methyluracil Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Methyl-5-nitro-uracil Nitration->Intermediate Chlorination Chlorination (POCl₃) Intermediate->Chlorination Product_Crude Crude Product Chlorination->Product_Crude Purification Purification (Recrystallization) Product_Crude->Purification Final_Product 6-Chloro-3-methyl-5-nitro- 1H-pyrimidine-2,4-dione Purification->Final_Product

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Step 1: Nitration of 3-Methyluracil

  • Rationale: A mixture of concentrated nitric and sulfuric acids is the classic reagent for electrophilic nitration of aromatic and heteroaromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), cautiously add 3-methyluracil to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture slowly onto crushed ice, causing the product, 3-methyl-5-nitro-uracil, to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorination of 3-Methyl-5-nitro-uracil

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting the enolizable ketone at the C6 position of the uracil ring into a chloride. This reaction proceeds via a Vilsmeier-Haack-like intermediate.

  • Procedure:

    • In a fume hood, combine the dried 3-methyl-5-nitro-uracil with an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylaniline, which facilitates the reaction.

    • Heat the mixture under reflux for 3-5 hours. The reaction should be monitored by TLC.

    • After cooling, carefully pour the mixture onto crushed ice to quench the excess POCl₃.

    • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

Purification and Characterization Workflow

Confirmation of the product's identity and purity is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Characterization Workflow Crude_Product Purified Solid MS Mass Spectrometry (MS) Confirms Molecular Weight (Isotopic pattern for Cl) Crude_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure & Connectivity Crude_Product->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, N-H, NO₂) Crude_Product->IR Purity Purity Assessment (HPLC, Elemental Analysis) Crude_Product->Purity

Caption: Analytical workflow for structural and purity validation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal a molecular ion peak corresponding to the calculated molecular weight (205.56 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of chlorine will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

  • NMR Spectroscopy:

    • ¹H NMR: Will show a singlet for the N-methyl group and a singlet for the N-H proton.

    • ¹³C NMR: Will display distinct signals for the two carbonyl carbons, the two olefinic carbons (C5 and C6), and the methyl carbon, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O), the N-H bond, and the nitro group (NO₂) stretches will confirm the presence of these key functional groups.

Applications in Research and Development

While direct applications of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione are not extensively documented, its structure is highly analogous to other pyrimidine derivatives with significant biological activities and synthetic utility.

  • Pharmaceutical Intermediate: The 6-chloro substituent is an excellent leaving group, making the molecule a versatile intermediate for nucleophilic substitution reactions. This allows for the introduction of various functional groups (amines, thiols, etc.) at the C6 position to build libraries of potential drug candidates. Structurally similar compounds, such as 6-chloro-3-methyluracil, are known as reference standards and impurities in the synthesis of active pharmaceutical ingredients like Alogliptin[3].

  • Scaffold for Bioactive Molecules: The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and bactericidal properties[4][5][6]. The combination of a reactive chloro group and an electron-withdrawing nitro group makes this compound a particularly interesting starting point for developing novel therapeutic agents.

Safety and Handling

Based on data for structurally related chloropyrimidines, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione should be handled with care, assuming it presents similar hazards.

Hazard ClassPrecautionary Statement
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling[7][8].
Eye Irritation Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes[7][8].
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood[7][8].

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a certified chemical fume hood.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Skin and Body Protection: A lab coat is mandatory.

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents[8][9].

Conclusion

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a compound defined by its molecular weight of 205.56 g/mol and its highly functionalized pyrimidine structure. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unequivocally confirmed with modern analytical techniques. The strategic placement of its chloro, methyl, and nitro groups makes it a promising intermediate for the synthesis of novel compounds in the ongoing search for new and effective therapeutic agents. Adherence to strict safety protocols is essential when handling this reactive molecule.

References

  • 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. ChemBK. [Link]

  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. PubChem. [Link]

  • Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN J. Chem., 18(3). [Link]

  • Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. [Link]

  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a highly functionalized heterocyclic compound, and its app...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a highly functionalized heterocyclic compound, and its applications as a versatile starting material in medicinal chemistry. We will delve into its synthesis, reactivity, and its role in the construction of diverse molecular architectures with therapeutic potential. The protocols and methodologies outlined herein are designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: A Privileged Scaffold for Drug Discovery

The pyrimidine-2,4-dione, or uracil, core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1] Its inherent ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents, including antiviral and anticancer drugs. The strategic functionalization of this core with reactive groups, such as a chloro substituent at the 6-position and a nitro group at the 5-position, as seen in 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries. This specific substitution pattern offers two key points of reactivity for molecular elaboration: the electrophilic carbon at the 6-position, susceptible to nucleophilic displacement of the chlorine atom, and the nitro group at the 5-position, which can be readily reduced to a nucleophilic amino group, paving the way for the construction of fused heterocyclic systems.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a starting material is crucial for reaction optimization and the interpretation of biological data.

PropertyValueSource
CAS Number 878-86-4[1]
Molecular Formula C5H4ClN3O4[1]
Molecular Weight 205.56 g/mol [1]
Appearance Yellow to orange crystalline solid[1]

Synthetic Strategies and Key Transformations

The synthetic utility of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is primarily centered around the sequential or orthogonal reactivity of its chloro and nitro functionalities.

Part 1: Nucleophilic Substitution at the C6-Position

The chlorine atom at the 6-position is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse side chains and functional groups, which can be tailored to interact with specific biological targets.

The choice of nucleophile is dictated by the desired final compound and its intended biological target. For instance, introducing amine functionalities can lead to compounds that mimic endogenous ligands or interact with the active sites of enzymes. Thiol nucleophiles can be used to introduce linkers for bioconjugation or to modulate the electronic properties of the molecule.

  • Reaction Setup: To a solution of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or ethanol) is added the desired nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Et3N, or NaH, 1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 6-substituted-3-methyl-5-nitro-1H-pyrimidine-2,4-dione derivative.

dot graph "Nucleophilic_Substitution_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Workflow for Nucleophilic Substitution at C6"; fontsize: 10; fontname: "Arial"; }

Part 2: Reduction of the C5-Nitro Group

The nitro group at the 5-position can be efficiently reduced to an amino group, which serves as a versatile handle for further synthetic transformations, most notably the construction of fused heterocyclic systems.[3]

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups in the molecule, including the potentially sensitive chloro-substituent at the 6-position. Common and effective methods include catalytic hydrogenation or the use of reducing metals in acidic media.

  • Reaction Setup: A solution of the 6-substituted-3-methyl-5-nitro-1H-pyrimidine-2,4-dione derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a reaction vessel.

  • Reducing Agent:

    • Catalytic Hydrogenation: A catalytic amount of palladium on carbon (10% Pd/C) is added, and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.

    • Metal-based Reduction: Alternatively, a reducing metal such as iron powder, tin(II) chloride, or zinc dust is added, followed by the addition of an acid (e.g., acetic acid or hydrochloric acid).[4]

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • For Metal-based Reduction: The reaction mixture is filtered to remove the metal salts, and the filtrate is neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent, dried, and concentrated.

  • The crude 5-amino-6-substituted-3-methyl-1H-pyrimidine-2,4-dione is then purified by column chromatography or recrystallization.

dot graph "Nitro_Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Workflow for Nitro Group Reduction at C5"; fontsize: 10; fontname: "Arial"; }

Part 3: Synthesis of Fused Pyrimidine Systems

The resulting 5-amino-6-chloropyrimidine derivative is a key intermediate for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pteridines, which are known to exhibit a wide range of biological activities.[5][6]

The cyclization strategy depends on the desired fused ring system. For example, reaction with a one-carbon synthon can lead to the formation of a purine ring system, while reaction with a dicarbonyl compound can result in the formation of a pteridine ring.

  • Reaction Setup: To a solution of the 5-amino-6-chloro-3-methyl-1H-pyrimidine-2,4-dione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) is added the appropriate cyclizing agent (e.g., formamide, triethyl orthoformate, or a 1,2-dicarbonyl compound, 1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired fused pyrimidine derivative.

dot graph "Fused_System_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Synthesis of Fused Pyrimidine Systems"; fontsize: 10; fontname: "Arial"; }

Applications in Medicinal Chemistry: Case Studies

While direct synthesis of a marketed drug from 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is not readily found in the literature, the synthetic strategies outlined above are highly relevant to the preparation of various classes of bioactive molecules. For instance, the preparation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a key intermediate for the antiplatelet drug Ticagrelor, follows a similar synthetic logic involving nitration and chlorination of a pyrimidine scaffold.[7] Furthermore, the synthesis of various fused pyrimidines from 6-amino-uracil derivatives has been extensively reviewed, highlighting their potential as anticancer, antimicrobial, and antiviral agents.[3]

Conclusion

6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a valuable and versatile building block in medicinal chemistry. Its strategically positioned reactive functional groups provide a platform for the synthesis of a wide range of complex and diverse molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the quest for novel therapeutic agents. The ability to perform sequential and selective modifications at the C6 and C5 positions allows for a high degree of molecular diversity, making it an attractive starting point for lead discovery and optimization programs.

References

  • Cas 878-86-4, 6-chloro-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione | lookchem. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org. (n.d.). Retrieved January 18, 2026, from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (n.d.). Retrieved January 18, 2026, from [Link]

  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents. (n.d.).
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • US12391695B2 - PRMT5 inhibitors - Google Patents. (n.d.).
  • Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (n.d.).
  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (n.d.).
  • Selected Publications and Patents from 2005–2019 - Curia Global. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial compounds with unique mechanisms of action.[1][2] Pyrimidine derivatives represent a promising class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5] Their structural similarity to biological molecules allows for potent interactions with microbial enzymes and cellular processes.[5][6] This application note provides a detailed guide for the comprehensive antimicrobial screening of a specific pyrimidine derivative, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, outlining robust protocols for determining its potential as a new therapeutic agent.

The core of this guide is built upon established methodologies for antimicrobial susceptibility testing, primarily the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition. These methods are aligned with the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8]

Scientific Rationale: Understanding the Methodologies

The selection of appropriate screening methods is critical for accurately evaluating the antimicrobial potential of a novel compound.[9]

  • Broth Microdilution: This quantitative method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] By exposing the test organism to a serial dilution of the compound in a liquid growth medium, we can precisely identify the concentration at which bacteriostatic or bactericidal activity occurs.[11] This method is highly reproducible and provides a quantitative value that is essential for comparing the potency of different compounds and for guiding further development.[12]

  • Agar Disk Diffusion: This qualitative or semi-quantitative method provides a rapid and visually intuitive assessment of a compound's antimicrobial activity.[13] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where microbial growth is prevented.[11] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[12]

Experimental Workflow for Antimicrobial Screening

The overall process for evaluating the antimicrobial properties of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione follows a systematic and logical progression to ensure reliable and reproducible results.

Antimicrobial Screening Workflow Figure 1: Overall Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Compound_Prep Compound Stock Solution Preparation Broth_Dilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Dilution Disk_Diffusion Agar Disk Diffusion (Zone of Inhibition) Compound_Prep->Disk_Diffusion Media_Prep Culture Media Preparation Media_Prep->Broth_Dilution Media_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Standardization Inoculum_Prep->Broth_Dilution Inoculum_Prep->Disk_Diffusion MIC_Reading Visual/Spectrophotometric MIC Reading Broth_Dilution->MIC_Reading Zone_Measurement Zone Diameter Measurement Disk_Diffusion->Zone_Measurement Data_Interpretation Data Interpretation & Comparison to Controls MIC_Reading->Data_Interpretation Zone_Measurement->Data_Interpretation Final_Report Final Report Generation Data_Interpretation->Final_Report

Caption: Workflow for antimicrobial screening of the test compound.

Detailed Protocols

PART 1: Preparation of Reagents and Microbial Cultures

1.1. Test Compound Stock Solution:

  • Rationale: A high-concentration stock solution is prepared in a suitable solvent to facilitate serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its minimal toxicity to most microorganisms at the final concentrations used in the assays.

  • Protocol:

    • Accurately weigh 10 mg of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

    • Dissolve the compound in 1 mL of sterile, analytical grade DMSO to achieve a stock concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Microbial Strains:

  • Rationale: A panel of clinically relevant and standard reference strains of Gram-positive and Gram-negative bacteria, as well as a representative fungal strain, should be used for a comprehensive preliminary screening.

  • Recommended Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungus: Candida albicans (e.g., ATCC 10231)

1.3. Culture Media:

  • Rationale: The choice of culture media is critical for optimal microbial growth and to ensure the reproducibility of susceptibility testing. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media recommended by CLSI and EUCAST for most non-fastidious bacteria.[11] For fungi, Sabouraud Dextrose Agar/Broth is commonly used.

  • Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

    • Prepare Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungal testing.

    • Sterilize all media by autoclaving at 121°C for 15 minutes. Allow agar to cool to 45-50°C before pouring into sterile Petri dishes to a uniform depth of 4 mm.

1.4. Inoculum Preparation and Standardization:

  • Rationale: A standardized inoculum is crucial for the accuracy and reproducibility of susceptibility tests.[14][15] The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[11]

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85%) or a suitable broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension by adding more colonies or sterile saline/broth until it matches the density of a 0.5 McFarland standard. A photometric device can be used for greater accuracy.[16]

    • This standardized suspension must be used within 15-60 minutes of preparation.[16]

PART 2: Broth Microdilution Assay for MIC Determination

2.1. Principle: This assay determines the minimum concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.[10] The test is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and strains.

2.2. Protocol:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in CAMHB with a final DMSO concentration not exceeding 1%). This is achieved by diluting the stock solution.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • The final volume in wells 1-10 will be 50 µL, containing serially diluted concentrations of the test compound.

  • Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Controls:

    • Well 11 (Growth Control): 50 µL of CAMHB + 50 µL of inoculum (no compound).

    • Well 12 (Sterility Control): 100 µL of sterile CAMHB (no inoculum, no compound).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel on a separate plate.[17]

    • Negative Control: The solvent (DMSO) should be tested at the highest concentration present in the assay to ensure it has no inhibitory effect.[18]

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10] This can be determined visually or by using a microplate reader to measure absorbance at 600 nm. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]

PART 3: Agar Disk Diffusion Assay

3.1. Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[13]

3.2. Protocol:

  • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized microbial suspension (0.5 McFarland). To ensure a confluent lawn of growth, streak the plate in three different directions, rotating the plate approximately 60 degrees between each streaking.[19]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Prepare sterile paper disks (6 mm in diameter) by impregnating them with a known amount of the 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione solution (e.g., 10 µL of a 1 mg/mL solution to get a 10 µg disk). Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disk firmly onto the center of the inoculated agar plate.

  • Controls:

    • Positive Control: A disk of a standard antibiotic (e.g., Ciprofloxacin 5 µg).[20]

    • Negative Control: A blank disk impregnated only with the solvent (DMSO) used to dissolve the test compound.[17]

  • The number of disks per plate should be limited to avoid overlapping zones.[16]

  • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.[16]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a caliper or ruler.[19]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 25923Ciprofloxacin
Bacillus subtilisATCC 6633Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 10231Fluconazole

Table 2: Zone of Inhibition Diameters for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (10 µ g/disk )

Test MicroorganismStrain IDZone of Inhibition (mm)Positive Control (Antibiotic)Positive Control Zone (mm)
Staphylococcus aureusATCC 25923Ciprofloxacin (5 µg)
Bacillus subtilisATCC 6633Ciprofloxacin (5 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
Candida albicansATCC 10231Fluconazole (25 µg)

Mechanism of Action: Potential Targets for Pyrimidine Derivatives

While this initial screening focuses on determining antimicrobial activity, it is crucial to consider the potential mechanisms of action that may be at play. Pyrimidine derivatives are known to target essential microbial pathways that are distinct from their mammalian counterparts, offering selective toxicity.[21] Potential mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleotides and some amino acids. Its inhibition starves the bacterial cell of essential building blocks for DNA, RNA, and protein synthesis.[21]

  • Inhibition of Cell Division Proteins (e.g., FtsZ): Some pyrimidine derivatives have been shown to interfere with the polymerization of FtsZ, a protein that forms a contractile ring at the site of cell division. Disrupting this process leads to filamentation and eventual cell death.[1][22]

  • Interference with DNA Gyrase: This enzyme is crucial for DNA replication and repair in bacteria. Its inhibition leads to the cessation of these vital processes.[23]

Potential Mechanisms of Action Figure 2: Potential Microbial Targets cluster_targets Potential Microbial Targets cluster_outcomes Cellular Outcomes Compound Pyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits FtsZ Cell Division Protein (FtsZ) Compound->FtsZ Inhibits DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Nucleotide_Inhibition Inhibition of Nucleotide & Amino Acid Synthesis DHFR->Nucleotide_Inhibition Cell_Division_Block Blocked Cell Division FtsZ->Cell_Division_Block DNA_Replication_Block Blocked DNA Replication DNA_Gyrase->DNA_Replication_Block

Caption: Potential mechanisms of antimicrobial action for pyrimidine derivatives.

Conclusion

These application notes provide a comprehensive and scientifically grounded framework for the initial antimicrobial screening of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. By adhering to these detailed protocols, researchers can generate reliable and reproducible data to assess the compound's potential as a lead candidate for a new antimicrobial agent. Positive results from these screening assays would warrant further investigation, including determining the minimum bactericidal concentration (MBC), time-kill kinetics, and more in-depth mechanistic studies to fully characterize its antimicrobial profile.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest. Retrieved January 17, 2026, from [Link]

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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2023, April 29). StatPearls - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Inoculum standardization in antimicrobial susceptibility testing. (1983, March). ASM Journals. Retrieved January 17, 2026, from [Link]

    • Materials and Methods | The CDS Antibiotic Susceptibility Test. (n.d.). The CDS. Retrieved January 17, 2026, from [Link]

  • Testing antimicrobial susceptibility. (n.d.). Labster Theory Pages. Retrieved January 17, 2026, from [Link]

  • EUCAST Disk Diffusion Method (Part 1). (2022, April 20). CGSpace. Retrieved January 17, 2026, from [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]

  • Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024, March 19). CLSI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 17, 2026, from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019, January). National Institute for Communicable Diseases (NICD). Retrieved January 17, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018, August 16). MDPI. Retrieved January 17, 2026, from [Link]

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Method

Application Notes and Protocols for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione in Agrochemical Synthesis

Introduction: The Pyrimidinedione Core as a Privileged Scaffold in Herbicide Discovery The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and selective...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinedione Core as a Privileged Scaffold in Herbicide Discovery

The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and selective agrochemicals. Within the landscape of herbicide discovery, the pyrimidine-2,4-dione (uracil) scaffold has emerged as a "privileged structure"—a molecular framework that consistently imparts potent biological activity across a range of derivatives. This is particularly true for the class of herbicides that inhibit the protoporphyrinogen IX oxidase (PPO) enzyme (EC 1.3.3.4).[1][2] PPO inhibitors are critical tools in modern agriculture, offering broad-spectrum weed control, including activity against weeds that have developed resistance to other herbicide modes of action.[1]

This technical guide focuses on 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4), a highly functionalized and reactive building block poised for the synthesis of next-generation PPO-inhibiting herbicides. The strategic placement of a chloro leaving group at the C6 position, activated by the strongly electron-withdrawing nitro group at C5, renders this molecule an ideal electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functionalities to construct complex herbicidal molecules.

This document serves as a comprehensive resource for researchers in the agrochemical and pharmaceutical industries. It provides detailed, field-proven insights and step-by-step protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative PPO-inhibiting herbicide. The causality behind experimental choices is explained, ensuring that the protocols are not merely recipes but self-validating systems grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 878-86-4[3]
Molecular Formula C₅H₄ClN₃O₄[3]
Molecular Weight 205.56 g/mol [3]
Appearance Yellow to orange crystalline solid (Predicted)[4]
Boiling Point 279.7°C at 760 mmHg (Predicted)[4]
Density 1.73 g/cm³ (Predicted)[4]

Safety and Handling: 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is classified as an irritant. As with any chemical reagent, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • May cause respiratory irritation.

  • Causes skin irritation.

  • Causes serious eye irritation.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Protocol I: Synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

The synthesis of the title compound is a two-step process starting from commercially available materials. First, 6-chloro-3-methyluracil is prepared, which is then nitrated to yield the final product.

Step 1: Synthesis of 6-chloro-3-methyluracil

This protocol is adapted from established methods for the synthesis of 6-chlorouracils. The reaction proceeds via the cyclization of N-methylurea with a malonic acid derivative, followed by chlorination.

Reaction Scheme:

Step_1_Synthesis N-Methylurea N-Methylurea 1-Methylbarbituric Acid 1-Methylbarbituric Acid N-Methylurea->1-Methylbarbituric Acid 1. Base (e.g., NaOMe) 2. Acidification Malonic Acid Malonic Acid Derivative Malonic Acid->1-Methylbarbituric Acid 6-chloro-3-methyluracil 6-chloro-3-methyluracil 1-Methylbarbituric Acid->6-chloro-3-methyluracil POCl₃

Caption: Synthesis of 6-chloro-3-methyluracil.

Materials:

  • N-Methylurea

  • Dimethyl malonate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Cyclization: To a solution of sodium methoxide (1.1 eq) in methanol, add N-methylurea (1.0 eq). Heat the mixture to 50°C.

  • Slowly add dimethyl malonate (1.05 eq) dropwise over 2 hours, maintaining the temperature at 50-60°C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Dissolve the residue in water and acidify to pH 2-3 with concentrated HCl.

  • Cool the mixture in an ice bath to precipitate 1-methylbarbituric acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination: In a fume hood, carefully add the dried 1-methylbarbituric acid (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and very slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.

  • A precipitate of 6-chloro-3-methyluracil will form. Stir the slurry for 30 minutes.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloro-3-methyluracil.

Characterization of 6-chloro-3-methyluracil:

  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6): δ 11.7 (br s, 1H, NH), 5.95 (s, 1H, C5-H), 3.15 (s, 3H, N-CH₃).

  • 13C NMR (DMSO-d6): δ 162.0 (C4=O), 150.8 (C2=O), 145.0 (C6), 101.5 (C5), 27.5 (N-CH₃).

Step 2: Nitration of 6-chloro-3-methyluracil

This protocol is adapted from the nitration of the analogous 6-chloro-1,3-dimethyluracil. The strong electron-donating character of the uracil ring requires controlled conditions to achieve selective mono-nitration at the C5 position.

Reaction Scheme:

Step_2_Nitration 6-chloro-3-methyluracil 6-chloro-3-methyluracil Target_Compound 6-chloro-3-methyl-5-nitro- 1H-pyrimidine-2,4-dione 6-chloro-3-methyluracil->Target_Compound Fuming HNO₃ H₂SO₄, 0-5°C

Caption: Nitration to form the title compound.

Materials:

  • 6-chloro-3-methyluracil (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, >90%)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per gram of starting material) to 0-5°C in an ice-salt bath.

  • Slowly and portion-wise, add 6-chloro-3-methyluracil (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Cool the solution back to 0-5°C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione will form.

  • Filter the solid, wash extensively with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final compound.

Characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione:

  • Appearance: Yellow to orange crystalline solid.[4]

  • 1H NMR (Predicted, DMSO-d6): δ 12.5 (br s, 1H, NH), 3.25 (s, 3H, N-CH₃). Note: The C5-H signal is absent due to substitution.

  • 13C NMR (Predicted, DMSO-d6): δ 158.0 (C4=O), 149.5 (C2=O), 148.0 (C6), 135.0 (C5-NO₂), 28.5 (N-CH₃). (Disclaimer: NMR data is predicted as experimental data is not readily available in public databases. Actual values may vary.)

Protocol II: Application in the Synthesis of a PPO-Inhibiting Herbicide

This section provides a representative protocol for the synthesis of a potent PPO-inhibiting herbicide via nucleophilic aromatic substitution. The target molecule is a structural analog of known commercial herbicides, demonstrating the utility of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a key building block. The reaction involves the displacement of the C6-chloro group by a substituted phenoxide.

Mechanism Insight: The SNAr Reaction

The pyrimidinedione ring is electron-deficient, and this deficiency is significantly enhanced by the powerfully electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the C6 carbon, which bears the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the final product. The choice of a polar aprotic solvent like DMF or DMSO helps to solvate the cation of the base and accelerate the reaction.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure A Building Block (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C B Substituted Phenoxide (Nucleophile) B->C D Chloride Ion (Leaving Group) C->D E Final Product (Phenyl Ether Herbicide) C->E Elimination

Caption: SNAr mechanism for herbicide synthesis.

Representative Synthesis of a Phenyl Ether PPO Inhibitor

Reaction Scheme:

Herbicide_Synthesis Start 6-chloro-3-methyl-5-nitro- 1H-pyrimidine-2,4-dione Product 3-Methyl-5-nitro-6-[2-chloro-4- (trifluoromethyl)phenoxy]-1H- pyrimidine-2,4-dione Start->Product K₂CO₃, DMF 80-100°C Phenol 2-chloro-4-(trifluoromethyl)phenol Phenol->Product PPO_MOA cluster_pathway Normal Pathway cluster_inhibition Inhibition Pathway Protogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protogen_IX->PPO Accumulation Protogen IX Accumulation & Leakage Protogen_IX->Accumulation Pathway Blocked Proto_IX Protoporphyrin IX PPO->Proto_IX Blocked_PPO Blocked PPO Chlorophyll_Heme Chlorophyll & Heme Proto_IX->Chlorophyll_Heme Herbicide Uracil-Phenyl Ether Herbicide Herbicide->Blocked_PPO Cytoplasmic_Proto_IX Cytoplasmic Protoporphyrin IX Accumulation->Cytoplasmic_Proto_IX Singlet_Oxygen Singlet Oxygen (¹O₂) Cytoplasmic_Proto_IX->Singlet_Oxygen Light_O2 Light + O₂ Light_O2->Singlet_Oxygen Cell_Death Lipid Peroxidation & Cell Death Singlet_Oxygen->Cell_Death

Sources

Application

Comprehensive Analytical Characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

An Application Note and Protocol Guide Abstract This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a key heter...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a key heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. Recognizing the criticality of structural integrity, purity, and stability in the drug development pipeline, this guide presents an integrated analytical workflow. We detail robust protocols for chromatographic separation and identification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), definitive structural elucidation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and assessment of thermal properties via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a validated UV-Vis spectrophotometric method for quantitative analysis is described. Each protocol is designed to be self-validating, with explanations grounded in established scientific principles to ensure researchers and drug development professionals can confidently apply these methods for quality control, stability testing, and regulatory submissions.

Introduction and Compound Overview

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione belongs to the pyrimidine class of heterocyclic compounds, which form the structural core of numerous biologically active molecules, including nucleobases and therapeutic agents.[1][2] The presence of reactive functional groups—a chloro substituent, a nitro group, and a uracil-like core—makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical ingredients. Accurate and comprehensive characterization is therefore a non-negotiable prerequisite for its use in any research or development context.

This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices, ensuring that the analyst understands how each technique contributes to a holistic understanding of the molecule's identity, purity, and stability.

Compound Structure and Properties:

PropertyValueSource
IUPAC Name 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
CAS Number 878-86-4
Molecular Formula C₅H₄ClN₃O₄
Molecular Weight 205.56 g/mol
Canonical SMILES CN1C(=O)C(=C(N1)Cl)N(=O)=O

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel or key chemical entity. The following workflow ensures that data from orthogonal methods are used to build a complete profile of the compound.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Sample Sample HPLC HPLC Sample->HPLC Purity & Quantification UV_Vis UV-Vis Sample->UV_Vis Quantitative Assay LC_MS LC_MS HPLC->LC_MS Identity Confirmation NMR NMR LC_MS->NMR Definitive Structure FTIR FTIR NMR->FTIR Functional Groups Thermal TGA / DSC FTIR->Thermal Thermal Stability

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis: Purity and Identity

Chromatographic methods are the cornerstone of purity assessment in pharmaceutical development. A well-developed HPLC method separates the main compound from any impurities, while its coupling with mass spectrometry provides unequivocal molecular weight information.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: A reverse-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target molecule. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution ensures the separation of potential impurities with a wide range of polarities. UV detection is suitable as the nitro-pyrimidine core is a strong chromophore.[3][4]

Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ACE C18 or equivalent (250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to produce sharp peak shapes by controlling the ionization state of silanols.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

  • Detection: DAD at 240 nm. Rationale: This wavelength is chosen to maximize sensitivity for pyrimidine derivatives while minimizing interference.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile/water (50:50 v/v) to prepare a 0.5 mg/mL stock solution. Dilute as necessary.

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp, symmetrical peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: LC-MS provides definitive confirmation of the molecular weight of the peak observed in HPLC. Electrospray ionization (ESI) is the preferred technique for this class of compounds. Given the acidic N-H proton, negative ion mode is optimal for generating the [M-H]⁻ ion.[6]

Protocol: LC-MS Method

  • LC System: Couple the HPLC system described above to a mass spectrometer.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole/Q-TOF system.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. Rationale: A moderate cone voltage prevents excessive in-source fragmentation.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

Data Interpretation:

  • Molecular Ion: The primary ion expected is the deprotonated molecule [M-H]⁻ at m/z 204.5.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed. The peak at m/z 204.5 corresponds to the ³⁵Cl isotope, and a second peak, the [M+2-H]⁻ ion, will appear at m/z 206.5 for the ³⁷Cl isotope. The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[7]

  • Fragmentation: Collision-induced dissociation (CID) in MS/MS experiments can reveal characteristic fragmentation patterns. For nitroaromatic compounds, common losses include NO₂ (46 Da) and NO (30 Da).[6][8][9]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide an atomic-level view of the molecule, confirming the connectivity and chemical environment of all atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR confirms the presence and environment of protons, while ¹³C NMR identifies all unique carbon atoms.[10]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of polarities and allows for the observation of the exchangeable N-H proton.[11]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and optionally DEPT-135 spectra.

  • Referencing: Reference spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Expected Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale / Notes
¹H NMR ~12.5Broad SingletN¹-HThe acidic proton on N1 is expected to be downfield and broad due to exchange. Its presence confirms the tautomeric form.
~3.2SingletN³-CH₃The methyl group attached to the nitrogen atom.
¹³C NMR ~160SingletC⁴=OCarbonyl carbon adjacent to the nitro group.
~150SingletC²=OCarbonyl carbon flanked by two nitrogen atoms.
~145SingletC⁶-ClCarbon atom bearing the chlorine substituent.
~125SingletC⁵-NO₂Carbon atom bearing the nitro group.
~28SingletN³-CH₃Methyl carbon.

Note: Predicted shifts are estimates based on related pyrimidine structures and substituent effects. Actual values may vary.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[1][2]

Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100 - 3200N-H StretchPyrimidine N-H[14]
2900 - 3000C-H StretchMethyl (CH₃)[15]
1700 - 1750C=O Stretch (Asymmetric)Dione Carbonyl[14][16]
1650 - 1700C=O Stretch (Symmetric)Dione Carbonyl[14][16]
1520 - 1560N-O Stretch (Asymmetric)Nitro (NO₂)[2]
1340 - 1380N-O Stretch (Symmetric)Nitro (NO₂)[2]
~700C-Cl StretchChloroalkene[15]

Physicochemical Characterization

Thermal Analysis (TGA/DSC)

Rationale: Thermal analysis provides crucial information on the material's stability, melting point, and decomposition profile, which are critical parameters for pharmaceutical processing and storage.[17][18]

  • Differential Scanning Calorimetry (DSC) measures heat flow to determine transition temperatures like melting.[19]

  • Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition.[17]

Protocol: TGA/DSC Analysis

  • Instrumentation: Simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Heating Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

  • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition.[20]

Expected Data & Interpretation:

  • DSC Thermogram: A sharp endothermic peak will be observed corresponding to the melting point of the crystalline solid. The onset of this peak is typically reported as the melting point.

  • TGA Thermogram: The sample should show thermal stability (no significant weight loss) up to a certain temperature, after which a sharp weight loss will occur, indicating thermal decomposition. The onset temperature of decomposition is a key indicator of thermal stability.[21]

Quantitative Analysis by UV-Vis Spectrophotometry

Rationale: The extended chromophore system of the nitro-pyrimidine ring allows for sensitive and straightforward quantification using UV-Vis spectrophotometry, following the Beer-Lambert Law. This method is ideal for rapid in-process controls or final product assay.[22][23]

Protocol: UV-Vis Quantitative Method

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Methanol or Ethanol.

  • Determine λmax: a. Prepare a dilute solution (~10 µg/mL) of the compound in the chosen solvent. b. Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Curve: a. Prepare a stock solution of accurately weighed standard material (e.g., 100 µg/mL). b. Perform serial dilutions to create a series of standards with concentrations spanning the expected sample concentration (e.g., 2, 4, 6, 8, 10 µg/mL). c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a graph of Absorbance vs. Concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.999.[24]

  • Sample Analysis: a. Prepare a solution of the unknown sample with a concentration expected to fall within the range of the standard curve. b. Measure its absorbance at λmax. c. Calculate the concentration using the linear regression equation from the standard curve.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete and confident characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can ensure the identity, purity, structure, and stability of this important chemical intermediate. Adherence to these protocols will generate high-quality, reproducible data suitable for research, development, and regulatory purposes.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025).
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021). ResearchGate. [Link]

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. (2014). National Center for Biotechnology Information. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. [Link]

  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Thermal Analysis in Practice Tips and Hints. (n.d.). METTLER TOLEDO. [Link]

  • 6-Chloro-2,4(1H,3H)-pyrimidinedione - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Development and validation of UV spectrophotometric method for quantitative estimation of nitroglycerin in pharmaceutical dosage form. (n.d.). Bangladesh Journals Online. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • NMR Spectroscopy. (2020). University of Wisconsin-Madison. [Link]

  • REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. (2023). Zenodo. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • Development and validation of UV spectrophotometric method for quantitative estimation of nitroglycerin in pharmaceutical dosage form. (2013). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate. [Link]

  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. (2023). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. [Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dion...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. This compound is a critical intermediate in various synthetic pathways, and its accurate quantification is essential for ensuring reaction efficiency, purity of downstream products, and overall quality control. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be straightforward and efficient, and it is supported by a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its accuracy, precision, and reliability for routine use in research and drug development settings.

Introduction

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a substituted pyrimidine derivative. Such compounds are foundational building blocks in medicinal chemistry, often serving as precursors for the synthesis of complex therapeutic agents. The presence of a nitro group, a chlorine atom, and a pyrimidine-dione core imparts specific reactivity and physicochemical properties that are leveraged in drug design. The nitroaromatic structure makes the compound an excellent chromophore, rendering it highly suitable for analysis by HPLC with UV detection.

Given its role as a key intermediate, a validated analytical method is paramount for monitoring reaction progress, assessing the purity of the isolated material, and conducting stability studies. This document provides a complete, step-by-step protocol and the scientific rationale behind the method's development and validation.

Method Development Strategy

The primary objective was to create a simple, rapid, and reproducible HPLC method. The strategy was based on the physicochemical properties of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

  • Column Selection: The analyte is a moderately polar molecule containing both hydrophobic (chlorinated ring) and polar (nitro, carbonyl) functional groups. A C18 column, the workhorse of reversed-phase chromatography, was selected as the initial choice due to its versatility and proven ability to retain a wide range of compounds. An Ascentis® C18 column was chosen for its high efficiency and peak symmetry. For compounds with nitroaromatic groups, phenyl-based columns can also offer alternative selectivity and are a good secondary option if peak shape or resolution is suboptimal on a C18 phase.

  • Mobile Phase Selection: A simple mobile phase consisting of an organic modifier and water is ideal for robustness and ease of preparation.

    • Organic Modifier: Acetonitrile was chosen over methanol because it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for UV detection at lower wavelengths.

    • Aqueous Phase: Unbuffered water was found to be sufficient for this analysis, as the analyte does not have readily ionizable groups within the typical HPLC pH range of 2-8. This simplifies mobile phase preparation and improves method ruggedness. An isocratic elution was selected for its simplicity and the speed at which it could elute the single compound of interest.

  • Detection Wavelength: The nitroaromatic functionality of the analyte is expected to produce a strong UV absorbance. A UV scan of the compound in the mobile phase would reveal the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. For many nitroaromatic compounds, this falls within the 254 nm to 280 nm range.[1][2] For this method, 265 nm was determined to be optimal.

  • System Suitability: To ensure the ongoing validity of the analytical system, system suitability tests (SSTs) are incorporated into the protocol. These tests verify that the equipment, electronics, and columns are operating correctly.[3][4] Key parameters such as peak asymmetry (tailing factor), theoretical plates, and injection precision (%RSD) are monitored.[5][6]

Experimental Protocol

  • HPLC System with UV/Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Analytical Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (HPLC Grade) in a 40:60 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

The finalized HPLC parameters are summarized in the table below.

ParameterCondition
Column Ascentis® C18, 4.6 x 150 mm, 5 µm
Mobile Phase 40:60 Acetonitrile:Water (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 265 nm
Run Time 10 minutes

The general workflow for performing the analysis is outlined in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing prep_sample 1. Sample & Standard Preparation setup 3. HPLC System Equilibration prep_sample->setup prep_mobile 2. Mobile Phase Preparation prep_mobile->setup sst 4. System Suitability Test (SST) setup->sst Proceed if Equilibrated sst->setup Fail: Troubleshoot & Re-equilibrate inject 5. Sample Injection & Data Acquisition sst->inject Proceed if SST Passes process 6. Peak Integration & Quantification inject->process report 7. Report Generation process->report

Caption: HPLC analysis workflow from preparation to reporting.

Before analyzing any samples, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD for Peak Area ≤ 2.0%

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[7][8][9] The validation ensures the method is suitable for its intended purpose.[10]

  • Specificity: The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the analyte. The peak for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione was spectrally pure when analyzed with a PDA detector.

  • Linearity: The linearity of the method was evaluated over a concentration range of 20 µg/mL to 180 µg/mL. The calibration curve showed excellent correlation.

Concentration (µg/mL)Peak Area (mAU*s)
20198540
60601230
100999560
1401402100
1801805300
Correlation (r²) 0.9998
  • Accuracy: Accuracy was determined by spike recovery. A known amount of analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%80.179.599.3%
100%100.2100.8100.6%
120%120.3119.499.2%
  • Precision:

    • Repeatability (Intra-day): Six separate preparations of the 100 µg/mL standard were analyzed on the same day. The %RSD was found to be 0.8% .

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day with a different analyst. The %RSD between the two days was 1.2% .

  • Robustness: The method's robustness was tested by making small, deliberate variations in the chromatographic conditions, including mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability criteria were met, and the results were not significantly affected, demonstrating the method's reliability under varied conditions.

Conclusion

The HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative determination of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. The simple isocratic mobile phase and straightforward sample preparation make it highly suitable for routine quality control and research applications in the pharmaceutical industry. The comprehensive validation demonstrates that the method is reliable and fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Pharma Times. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]

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Application

Application Notes and Protocols for the Spectroscopic Characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, making their unambiguous structural characterization paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind procedural choices, and a self-validating system for spectral analysis. We delve into the nuances of sample preparation, spectrometer setup, and in-depth spectral interpretation, supported by predictive data and established principles of NMR spectroscopy.

Introduction: The Significance of Substituted Pyrimidinediones

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The title compound, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, is a highly functionalized pyrimidinedione (a derivative of uracil). The specific arrangement of its substituents—a chloro group at C6, a methyl group at N3, and a nitro group at C5—creates a unique electronic environment that dictates its chemical reactivity and potential biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[1] It provides unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.[1][3] This application note serves as an authoritative guide to obtaining high-quality, reproducible NMR data for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, ensuring its accurate identification and characterization.

Molecular Structure and Predicted NMR Signals

A thorough understanding of the molecular structure is a prerequisite for accurate NMR spectral prediction and interpretation.

Caption: Molecular structure of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Predicted ¹H NMR Signals

The structure possesses two distinct sets of protons, which will give rise to two signals in the ¹H NMR spectrum:

  • N1-H Proton: A proton attached to a nitrogen atom. Its chemical shift is variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet due to quadrupolar relaxation and potential chemical exchange.

  • N3-CH₃ Protons: Three equivalent protons of the methyl group. This will appear as a sharp singlet as there are no adjacent protons to couple with. The electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring will shift this signal downfield.

Predicted ¹³C NMR Signals

By analyzing the molecular symmetry, we can predict five distinct signals in the proton-decoupled ¹³C NMR spectrum:

  • N3-CH₃ Carbon: The carbon of the methyl group. This will be the most upfield signal.

  • C5 Carbon: This carbon is directly attached to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift.

  • C6 Carbon: This carbon is bonded to an electronegative chlorine atom and two nitrogen atoms, resulting in a downfield chemical shift.

  • C2 Carbonyl Carbon: A carbonyl carbon situated between two nitrogen atoms.

  • C4 Carbonyl Carbon: A carbonyl carbon adjacent to a nitrogen and a carbon atom. Carbonyl carbons typically resonate at the far downfield end of the spectrum (>150 ppm).

Experimental Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and appropriate selection of acquisition parameters.[4][5]

Caption: Workflow for NMR analysis of pyrimidine derivatives.[1]

Protocol for Sample Preparation

Causality: The choice of solvent is critical. It must dissolve the analyte without interfering with its signals.[6][7] Deuterated solvents are used to avoid large solvent proton signals that would obscure the analyte signals.[4] DMSO-d₆ is recommended here due to its excellent solubilizing power for polar organic compounds and its ability to slow down the exchange of N-H protons, allowing for their observation.[6]

  • Weighing the Sample:

    • For ¹H NMR: Weigh 5-10 mg of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.[8]

    • For ¹³C NMR: Weigh 20-50 mg of the compound to achieve a good signal-to-noise ratio in a reasonable time.[4][8]

  • Solvent Selection and Dissolution:

    • Select high-purity deuterated dimethyl sulfoxide (DMSO-d₆, >99.9% D).

    • Add approximately 0.6-0.7 mL of the solvent to a small vial containing the weighed sample.[9]

    • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer:

    • Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][9] This step is crucial for achieving good magnetic field homogeneity (shimming).

  • Labeling:

    • Cap the NMR tube and clearly label it with the sample identification.

Protocol for NMR Data Acquisition

Causality: The acquisition parameters are chosen to balance signal sensitivity with experimental time and resolution.[5] A sufficient relaxation delay (D1) is essential for quantitative analysis and to avoid signal saturation, especially for carbons with long relaxation times like carbonyls.

Parameter¹H NMR Setting¹³C NMR SettingRationale
Spectrometer Freq.≥400 MHz≥100 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramStandard 1D pulseProton-decoupledStandard acquisition for routine spectra. Decoupling simplifies the spectrum by removing C-H splitting.[10]
Spectral Width~16 ppm~220 ppmEncompasses the expected chemical shift range for all protons and carbons.
Acquisition Time2-4 s1-2 sDetermines the digital resolution of the spectrum.[10]
Relaxation Delay (D1)2-5 s2-5 sAllows for near-complete relaxation of nuclei between scans, crucial for signal intensity.[5][10]
Number of Scans16-641024-4096Signal averaging to improve the signal-to-noise ratio. More scans are needed for the less sensitive ¹³C nucleus.[10]
Temperature298 K298 KStandard ambient temperature for routine analysis.

Data Interpretation and Expected Spectra

The electron-withdrawing effects of the chloro, nitro, and carbonyl groups will significantly influence the chemical shifts, generally pushing them to higher ppm (downfield).[1]

Predicted ¹H NMR Data (in DMSO-d₆)

The residual proton signal for DMSO-d₆ appears at ~2.50 ppm.[11]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
N1-H11.0 - 12.5broad singlet (br s)1HThe acidic proton on the uracil-like ring is highly deshielded and subject to exchange, leading to a broad signal.
N3-CH₃3.1 - 3.4singlet (s)3HThe methyl group is attached to a nitrogen atom within the electron-deficient pyrimidine ring, causing a downfield shift compared to a simple N-methyl amine.
Predicted ¹³C NMR Data (in DMSO-d₆)

The solvent signal for DMSO-d₆ appears as a multiplet centered at ~39.5 ppm.[12]

Carbon AssignmentPredicted δ (ppm)Rationale
N3-CH₃28 - 32Typical range for an N-methyl group on a heterocyclic ring.
C5125 - 135Strongly deshielded by the directly attached nitro group and adjacent C=O and C-Cl moieties.
C6148 - 152Deshielded by the adjacent electronegative chlorine atom and ring nitrogens.
C4=O155 - 160Carbonyl carbon chemical shift, influenced by conjugation and adjacent nitrogen.
C2=O150 - 155Carbonyl carbon deshielded by two adjacent nitrogen atoms.

Note on 2D NMR: For unambiguous assignment, especially of the quaternary carbons (C2, C4, C5, C6), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly recommended.[12][13] This experiment would show correlations between the N3-CH₃ protons and the C2 and C4 carbons, and potentially a weaker correlation to C5, confirming their connectivity.

Conclusion: A Framework for Trustworthy Analysis

The structural elucidation of novel pyrimidine derivatives is a critical task in modern drug discovery.[1] The protocols and predictive data presented in this guide provide a robust, self-validating framework for the ¹H and ¹³C NMR analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. By understanding the causality behind experimental choices—from solvent selection to parameter optimization—researchers can confidently acquire and interpret high-quality NMR spectra. This ensures the accurate structural confirmation necessary for advancing chemical and pharmaceutical research.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQVYFVX4z0z6cRDqmjVi5NpEYG3UMhF30_GviTP3m108MRWlaxaJYNReOJtKxN0NLTu9HdIR45HoDJP-GxWe45BzxslCfvXcMv02qLO8wj8jLD7Scr3-VUnGxL8eFyHuNsitbTnxGWxaj3KKy_4xNqv16LoFp16tBbE_LMWCBJQEntaJgSsczsM2nVULTbz3zZnQOUwzgBHvkSg6TllyndGRtmuRlPKg==]
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  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [URL: https://www.researchgate.net/figure/The-1-H-NMR-spectra-DMSO-d-6-of-4-2-pyridyl-pyrimidine-6-and-the-corresponding_fig3_235940562]
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  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/285746766_1H_and13C_NMR_spectral_assignments_of_24-diaryl-substituted_cycloalkyldpyrimidines]
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  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/a5e8b4e7a8c3d0f4e1b2f9c8d1e3c7a9f8e0c0a0]
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  • Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. ResearchGate. [URL: https://www.researchgate.
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Method

Application Note: Mass Spectrometric Characterization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Abstract This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a substituted pyrimidine derivative of inter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The methodologies outlined herein are designed to ensure robust characterization of the molecule, including determination of its molecular weight and elucidation of its fragmentation pathways using tandem mass spectrometry (MS/MS). The principles and techniques described are broadly applicable to the analysis of similar halogenated and nitrated heterocyclic compounds.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of numerous physiological processes and pharmacological interventions. Their structural motifs are central to nucleobases, vitamins, and a wide array of therapeutic agents. The title compound, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, incorporates several functional groups—a halogen, a nitro group, and a methylated uracil core—that are expected to impart significant biological activity. Accurate and comprehensive structural analysis is therefore a critical step in its development and application. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose, enabling precise molecular weight determination and detailed structural interrogation through controlled fragmentation.

This guide provides a comprehensive approach to the analysis of this compound, from sample preparation to data interpretation, with a focus on explaining the rationale behind each experimental choice.

Physicochemical Properties and Predicted Mass Information

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₅H₄ClN₃O₄Calculated
Monoisotopic Mass204.9867 DaCalculated
Average Mass205.55 g/mol Calculated
Key Structural FeaturesPyrimidine-2,4-dione core, Chloro substituent, Nitro group, N-methyl group-

The presence of chlorine is of particular note, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum, serving as a valuable diagnostic tool.

Experimental Design: A Step-by-Step Protocol

The following protocol is designed for a standard high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample and Reagent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione and dissolve it in 1 mL of high-purity methanol or acetonitrile. Sonication may be used to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography and Mass Spectrometry Parameters

For robust and reproducible analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is recommended to ensure sample purity and consistent introduction into the mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar heterocyclic compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Gradient 5% B to 95% B over 5 minTo elute the compound and any potential impurities.
Ionization Mode Positive Electrospray Ionization (ESI+)The pyrimidine ring nitrogens are readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable spray.
Desolvation Gas Nitrogen, 350 °CTo efficiently remove solvent from the analyte ions.
MS1 Scan Range m/z 50-500To capture the precursor ion and potential low-mass fragments.
MS/MS Collision Energy Ramped (e.g., 10-40 eV)To generate a comprehensive fragmentation spectrum.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1 µg/mL) stock->working lc 3. LC Separation working->lc esi 4. ESI Ionization lc->esi ms1 5. MS1 Scan (Precursor Ion Selection) esi->ms1 ms2 6. MS/MS Fragmentation ms1->ms2 interpret 7. Analyze Fragmentation Pattern ms2->interpret structure 8. Confirm Structure interpret->structure

Caption: Experimental workflow for the mass spectrometric analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 205.99) is expected to yield a series of characteristic fragment ions. The presence of the nitro group, chloro substituent, and the pyrimidine ring structure will dictate the fragmentation pathways.

Based on the fragmentation of similar heterocyclic compounds, the following pathways are proposed:

  • Loss of NO₂: A common fragmentation for nitro-aromatic compounds, leading to a fragment at m/z 159.99.

  • Loss of HCl: Elimination of hydrogen chloride is a possibility, resulting in a fragment at m/z 169.00.

  • Ring Cleavage: The pyrimidine ring can undergo retro-Diels-Alder or other ring-opening fragmentations.

  • Loss of CO: Cleavage of the carbonyl groups can lead to the loss of carbon monoxide (28 Da).

Visualizing the Fragmentation

The predicted fragmentation of the protonated molecule is depicted in the following diagram.

G M [M+H]⁺ m/z 205.99 F1 Loss of NO₂ m/z 159.99 M->F1 -NO₂ F2 Loss of HCl m/z 169.00 M->F2 -HCl F4 Loss of CH₃NCO from M m/z 148.97 M->F4 -CH₃NCO F3 Loss of CO from F1 m/z 131.99 F1->F3 -CO

Caption: Predicted major fragmentation pathways for protonated 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Data Interpretation and Structural Confirmation

The acquired mass spectrum should be analyzed for the following key features:

  • Molecular Ion Cluster: The presence of the [M+H]⁺ and [M+H+2]⁺ ions in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Accurate Mass: The high-resolution mass of the molecular ion should be within 5 ppm of the theoretical value (204.9867 Da for the monoisotopic mass).

  • Characteristic Fragments: The MS/MS spectrum should contain the predicted fragment ions, providing confidence in the structural assignment. The relative abundances of these fragments will be dependent on the collision energy used.

Conclusion

This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. By following the outlined procedures for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can confidently determine the molecular weight and structural features of this and related compounds. The principles of ionization and fragmentation discussed herein are broadly applicable and serve as a valuable resource for scientists in the field of drug discovery and development.

References

  • Len, C., Mackenzie, G., Ewing, D. F., Sheppard, G., & Banoub, J. (2003). Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research, 338(22), 2311-2324. [Link][1]

  • Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106. [Link][2]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link][3]

  • Kádár, Z., Gáspár, A., & Gergely, A. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 895-901. [Link][4]

  • Khripach, V. A., Zhabinskii, V. N., & de Groot, A. (2000). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 19(1), 1-33. [Link][5]

  • LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link][6]

  • NIST. (n.d.). Benzene, 1-chloro-3-nitro-. NIST Chemistry WebBook. [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Welcome to the technical support center for the purification of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this highly functionalized heterocyclic compound. Drawing upon established principles of organic chemistry and data from analogous structures, this resource provides field-proven insights and detailed troubleshooting protocols to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Characteristics

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a multifaceted molecule with physicochemical properties that present unique purification challenges. The presence of a polar pyrimidine-2,4-dione core, a strongly electron-withdrawing nitro group, and a reactive chloro substituent necessitates a carefully considered purification strategy.

Key Structural Features Influencing Purification:

  • Polarity: The dione and nitro functionalities impart significant polarity, influencing solubility and interaction with chromatographic stationary phases.

  • Acidity: The N-H proton of the uracil ring is acidic and can be deprotonated under basic conditions.

  • Reactivity: The chlorine atom at the 6-position is a potential site for nucleophilic substitution, particularly under basic conditions or elevated temperatures.

  • Thermal Stability: Nitro compounds can be susceptible to degradation at high temperatures.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione in a question-and-answer format.

Recrystallization Challenges

Question 1: My crude product is an oil or fails to crystallize. What should I do?

Answer: Oiling out or failure to crystallize is a common issue, often due to the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent system.

Causality: Impurities can act as "anti-solvents" for the desired product or may themselves be oils that coat the solid particles, preventing crystal growth. An unsuitable solvent may either dissolve the compound too well, preventing precipitation upon cooling, or not well enough to allow for dissolution even at elevated temperatures.

Troubleshooting Steps:

  • Initial Purification: If the crude product is highly impure, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel to remove gross impurities.

  • Solvent Screening: A systematic solvent screening is crucial. Test the solubility of your crude product in a range of solvents with varying polarities. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[1][2]

SolventPolarity IndexExpected Solubility Behavior
Hexane/Heptane0.1Likely insoluble. Good for precipitating the product from a more polar solvent (as an anti-solvent).
Toluene2.4May have limited solubility. Could be useful in a mixed solvent system.
Diethyl Ether2.8Moderate solubility may be observed.
Ethyl Acetate4.4A good starting point for recrystallization, potentially in a mixed system with a non-polar solvent like hexane. A similar compound, 6-chloro-1,3-dimethyl-5-nitrouracil, has been successfully recrystallized from an ethyl acetate/hexane mixture.[3]
Acetone5.1Likely to be a good solvent. May require an anti-solvent for precipitation.
Isopropanol/Ethanol3.9/4.3Good potential for single-solvent recrystallization. A related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, was crystallized from ethanol.[4]
Methanol5.1High solubility is expected. May be too good of a solvent, requiring an anti-solvent.
Acetonitrile5.8Good solubility is likely.
DMF/DMSO6.4/7.2High solubility is expected. Generally used as a last resort due to high boiling points, making removal difficult. Can be used in a solvent-antisolvent system.
  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5]

Question 2: The recrystallized product is colored (yellow/brown). How can I decolorize it?

Answer: A persistent color in the product after recrystallization often indicates the presence of colored impurities, which may be byproducts from the nitration reaction.

Causality: Nitration reactions can produce colored byproducts. These impurities may co-crystallize with the desired product.

Troubleshooting Protocol: Charcoal Treatment

  • Dissolve the colored product in the minimum amount of a suitable hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Simmer the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.[5]

Question 3: I am experiencing poor recovery after recrystallization. How can I improve the yield?

Answer: Poor recovery can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and filter flask to prevent the product from crystallizing on the filter paper.

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and attempt a second recrystallization to recover more product.

Column Chromatography Challenges

Question 4: My compound is streaking on the TLC plate and the column. How can I achieve better separation?

Answer: Streaking is a common problem with polar, nitrogen-containing heterocyclic compounds on silica gel.

Causality: Silica gel is slightly acidic, and the basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic sites on the silica, leading to poor peak shape and streaking.

Troubleshooting Protocol: Modified Eluent

  • Add a Basic Modifier: To your chosen eluent system, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the methanol portion of your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[6]

  • Optimize Solvent System: Develop a good solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for the desired compound. Good starting points for this polar compound would be:

    • Ethyl acetate/Hexane (e.g., starting with 30:70 and increasing the polarity)

    • Methanol/Dichloromethane (e.g., starting with 1:99 and increasing the polarity)[7]

Question 5: I am not getting good separation between my product and a closely-eluting impurity.

Answer: Achieving separation of compounds with similar polarities requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Fine-tune the Eluent: Make small, incremental changes to the solvent ratio. Sometimes a very small change in polarity can significantly improve separation.

  • Try a Different Solvent System: If an ethyl acetate/hexane system is not working, try a dichloromethane/methanol system, or even a system containing a small amount of a third solvent like acetone.

  • Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely-eluting compounds.

  • Dry Loading: For difficult separations, consider dry loading the sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_tlc 1. TLC Analysis (e.g., EtOAc/Hexane) prep_solvent 2. Select Solvent System (Rf ~0.25) prep_tlc->prep_solvent prep_column 3. Pack Column (Silica Gel) prep_solvent->prep_column load_apply 5. Apply to Column prep_column->load_apply load_dissolve 4. Dissolve Crude Product (Min. Dichloromethane) load_dissolve->load_apply elute_run 6. Elute with Solvent System load_apply->elute_run elute_collect 7. Collect Fractions elute_run->elute_collect elute_tlc 8. Analyze Fractions by TLC elute_collect->elute_tlc iso_combine 9. Combine Pure Fractions elute_tlc->iso_combine iso_evap 10. Evaporate Solvent iso_combine->iso_evap iso_dry 11. Dry Under Vacuum iso_evap->iso_dry

Caption: A typical workflow for the purification of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione?

A1: The impurities will depend on the synthetic route. However, based on the synthesis of similar compounds, you can anticipate the following:

Potential ImpurityOrigin
Unreacted 6-chloro-3-methyluracilIncomplete nitration reaction.
Di-nitrated or other over-nitrated byproductsHarsh nitrating conditions.
2,4,6-trichloro-3-methyl-5-nitropyrimidineIf the starting material for chlorination was 3-methyl-5-nitrobarbituric acid, incomplete hydrolysis of a trichlorinated intermediate could lead to this impurity. The synthesis of 5-alkyl-6-chlorouracils is known to sometimes produce 5-alkyl-2,4,6-trichloropyrimidines as by-products.
Hydrolysis product (6-hydroxy-3-methyl-5-nitrouracil)Exposure to water or basic conditions during workup or purification can lead to the hydrolysis of the 6-chloro group.

Q2: Is 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione stable to acidic and basic conditions?

A2: The stability of your compound to acidic and basic conditions is a critical consideration for purification.

  • Acidic Conditions: Generally, the compound should be relatively stable to mild acidic conditions. However, strong acids at high temperatures could potentially lead to degradation.

  • Basic Conditions: The compound is susceptible to nucleophilic substitution of the 6-chloro group by hydroxide ions, especially at elevated temperatures. This would lead to the formation of 6-hydroxy-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. A purification method involving dissolution in a basic solution, such as the one described for 6-chloro-3-methyl uracil, should be performed at low temperatures and for a limited time to minimize this side reaction. The N-H proton is also acidic and will be deprotonated by base, which can affect its solubility and chromatographic behavior.

Q3: Can I use preparative HPLC for purification?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for achieving high purity, especially for challenging separations. A reverse-phase C18 column would be a good starting point. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Logical Flow for Purification Strategy Selection

G start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_major_spot Is there a major spot? tlc_analysis->is_major_spot recrystallization Attempt Recrystallization is_major_spot->recrystallization Yes column_chrom Perform Column Chromatography is_major_spot->column_chrom No is_pure Is the product pure? recrystallization->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product complex_mixture Complex Mixture column_chrom->complex_mixture

Caption: Decision-making flowchart for selecting a purification strategy for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

References

  • Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com. [Link]

  • Recrystallization. Professor Dave Explains. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. [Link]

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. [Link]

  • Column chromatography & TLC on highly polar compounds? Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Welcome to the technical support guide for the derivatization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (Cl-NMPU). This resource is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (Cl-NMPU). This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. The derivatization of Cl-NMPU typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the chlorine atom at the C6 position is displaced by a suitable nucleophile. The strong electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring nitrogens significantly activates the C6 position for this substitution[1][2].

This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the common challenges and optimize your reaction outcomes.

Section 1: Mechanistic Overview & Key Principles

The core reaction is the SNAr displacement of the C6-chloro substituent. Understanding the mechanism is critical for rational optimization. The process is generally a two-step addition-elimination sequence[3][4].

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex. The nitro group at C5 is crucial for stabilizing this intermediate through resonance.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The rate-determining step is typically the initial nucleophilic attack. Therefore, optimizing the reaction hinges on maximizing the nucleophile's reactivity and ensuring the stability of the Meisenheimer intermediate[3].

Caption: General SNAr mechanism for Cl-NMPU derivatization.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up the derivatization reaction for the first time.

Q1: What are the best general-purpose starting conditions for this reaction?

A1: A robust starting point is to react your nucleophile with Cl-NMPU in a polar aprotic solvent like DMF or acetonitrile (MeCN), using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Temperature: Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-60 °C is often effective.

Q2: How do I choose the right solvent?

A2: Solvent choice is critical as it affects reactant solubility and reaction rate. Polar aprotic solvents are generally preferred because they solvate the cation but leave the nucleophile relatively "bare" and more reactive.

Solvent TypeExamplesAdvantagesDisadvantages
Polar Aprotic DMF, DMSO, MeCN, THFExcellent for SNAr; good solubility for many reactants.Can be difficult to remove during workup; potential for side reactions at high temperatures (especially DMF).
Polar Protic Ethanol, IsopropanolCan also act as a nucleophile (alkoxide formation) if a strong base is used[5]; easier to remove.Can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.
"Green" Solvents PEG-400Environmentally friendly, can lead to very fast reactions at elevated temperatures[6].Requires specific workup procedures (e.g., extraction with DCM/water)[6].

For initial screening, THF or MeCN are excellent choices due to their relative ease of removal and lower boiling points[7].

Q3: What is the role of the base, and which one should I use?

A3: The base plays two potential roles:

  • Acid Scavenger: For nucleophiles like primary/secondary amines or thiols, the reaction generates HCl. A base is required to neutralize this acid and prevent the protonation and deactivation of the nucleophile.

  • Nucleophile Activation: For weaker nucleophiles like alcohols or phenols, a stronger base is needed to deprotonate them, forming the more reactive alkoxide or phenoxide species[4].

BaseTypepKa (Conjugate Acid)Typical Use Case
Triethylamine (TEA) Organic Amine~10.7General acid scavenger for amine/thiol nucleophiles.
DIPEA (Hünig's base) Hindered Amine~10.7Good acid scavenger; its steric bulk makes it less likely to act as a competing nucleophile.
Potassium Carbonate (K₂CO₃) Inorganic~10.3Mild inorganic base, good for reactions with sensitive functional groups. Often used in DMF.
Potassium t-butoxide (t-BuOK) Strong Alkoxide~17Used to deprotonate weak nucleophiles like alcohols. Must be used in anhydrous conditions.[7]

Q4: My starting material, Cl-NMPU, is poorly soluble in my chosen solvent. What should I do?

A4: Poor solubility is a common cause of failed or slow reactions. If the dried starting material residue does not dissolve, the derivatization will likely not proceed efficiently[8].

  • Try a stronger solvent: If you are using THF or MeCN, try switching to DMF or DMSO, which have greater solvating power.

  • Use a co-solvent: Adding a small amount of a solvent like pyridine can sometimes help dissolve the substrate before adding the other reagents[8][9].

  • Gentle warming and sonication: Warming the mixture slightly (e.g., to 30-40 °C) or placing it in an ultrasonic bath can aid dissolution.

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental problems.

Troubleshooting_Flowchart start Problem Observed low_yield Low or No Product Yield start->low_yield multiple_spots Multiple Products / Low Purity start->multiple_spots degradation Product Degradation start->degradation check_solubility Is starting material fully dissolved? low_yield->check_solubility Check First check_side_reactions Possible Side Reactions? multiple_spots->check_side_reactions check_nucleophile Is the nucleophile reactive enough? check_solubility->check_nucleophile Yes sol_action Action: Change to stronger solvent (DMF/DMSO) or use co-solvent (Pyridine). check_solubility->sol_action No check_base Is the base appropriate? check_nucleophile->check_base Yes nuc_action Action: Use a stronger base to activate (e.g., K₂CO₃ -> t-BuOK for alcohols) or increase nucleophile equivalents. check_nucleophile->nuc_action No increase_temp Increase temperature incrementally (e.g., RT -> 40°C -> 60°C) check_base->increase_temp Yes base_action Action: Ensure base is non-nucleophilic (DIPEA) and in sufficient excess (1.5-2 eq). check_base->base_action No hydrolysis Hydrolysis of C6-Cl? (Forms Hydroxy-NMPU) check_side_reactions->hydrolysis Aqueous workup? double_addition Reaction with base/solvent? check_side_reactions->double_addition Using TEA/DMF? side_action1 Action: Run under inert atmosphere (N₂/Ar). Use anhydrous solvent. hydrolysis->side_action1 side_action2 Action: Use a hindered, non-nucleophilic base (DIPEA). Avoid reactive solvents like DMF at high temp. double_addition->side_action2

Caption: A decision-making workflow for troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield A. Poor Solubility: Starting material (Cl-NMPU) or nucleophile did not dissolve.[8]A1. Switch to a solvent with higher solubilizing power (e.g., from THF to DMF or DMSO).A2. Use sonication or gentle warming to aid dissolution.A3. Add a co-solvent like pyridine to dissolve the substrate first.[8]
B. Insufficient Nucleophilicity: The chosen nucleophile is not reactive enough under the current conditions (e.g., an alcohol without a strong base).B1. For weak nucleophiles (alcohols, phenols), add a strong base like t-BuOK or NaH to generate the more potent conjugate base.[4]B2. For amines/thiols, ensure the reaction is not acidic; add more base if needed.B3. Increase the concentration of the nucleophile to 2-3 equivalents.
C. Low Temperature: The activation energy for the reaction is not being met at room temperature.C1. Heat the reaction to a moderate temperature (40-80 °C) and monitor progress. Microwave irradiation can also be explored to accelerate the reaction.[7]
2. Multiple Products / Low Purity A. Hydrolysis: The C6-chloro group is being displaced by water to form 6-hydroxy-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.A1. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Argon).A2. Ensure all reagents (especially bases like K₂CO₃) are dry.
B. Competing Nucleophile: The base (e.g., triethylamine) or a solvent-derived species is competing with the primary nucleophile. This can occur with less hindered amine bases or with solvents like alcohols in the presence of a strong base.[5]B1. Switch to a sterically hindered, non-nucleophilic base such as DIPEA.B2. If using an alcohol as a solvent, use a weaker base (e.g., K₂CO₃) that is less likely to generate high concentrations of the reactive alkoxide.
C. Product Degradation: The desired product is unstable under the reaction or workup conditions. The nitro group can sometimes participate in undesired side reactions under strongly basic or high-temperature conditions.C1. Run the reaction at the lowest effective temperature.C2. Minimize reaction time once the starting material is consumed.C3. During workup, use a mild acid (e.g., saturated NH₄Cl solution) for neutralization instead of strong acids.
3. Reaction Stalls or is Sluggish A. Ineffective Base: The base is not strong enough to neutralize the generated acid efficiently, leading to protonation of the nucleophile.A1. Ensure at least 1.5 equivalents of base are used.A2. Switch to a slightly stronger base if necessary (e.g., from K₂CO₃ to DBU), but be mindful of compatibility with other functional groups.
B. Reversible Reaction: In some cases, particularly with very good leaving groups as nucleophiles, the reverse reaction can occur.B1. Use a larger excess of the incoming nucleophile to push the equilibrium towards the product.B2. If possible, use conditions that remove a byproduct (e.g., precipitation of a salt).

Section 4: Experimental Protocol

This section provides a general, adaptable protocol for the derivatization of Cl-NMPU with an amine nucleophile.

Objective: To synthesize 6-(alkylamino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Materials:

  • 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (Cl-NMPU)

  • Amine nucleophile (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂/Ar)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (1.0 eq).

  • Dissolution: Add anhydrous MeCN (approx. 0.1 M concentration relative to the limiting reagent). Stir the suspension for 5-10 minutes. If solubility is poor, consider the troubleshooting steps above.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) to the suspension, followed by the dropwise addition of DIPEA (1.5 eq).

    • Causality Note: Adding the base last ensures the nucleophile is present to react immediately as the reaction conditions are established, minimizing potential side reactions. DIPEA is chosen for its non-nucleophilic nature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 30-60 minutes.

    • Self-Validation: A co-spot of the starting material and the reaction mixture on a TLC plate is essential for accurate tracking.

  • Heating (If Necessary): If little to no conversion is observed after 2-3 hours, heat the reaction mixture to 50 °C and continue monitoring.

  • Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to remove excess base) and brine.

    • Causality Note: Using a mild acidic wash like NH₄Cl prevents potential hydrolysis or degradation of the product that could occur with stronger acids.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization as appropriate for the specific derivative.

References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • Toudert, N., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 729. Available from: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Haress, N. G., et al. (2014). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1144–o1145. Available from: [Link]

  • Radha, R., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Journal of the Indian Chemical Society. Available from: [Link]

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 461-499. Available from: [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Available from: [Link]

  • Reyes-Márquez, A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1291. Available from: [Link]

  • Hunter, A., et al. (2019). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available from: [Link]

  • El-Sayed, N. F., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(41), 32265-32292. Available from: [Link]

  • Al-Sened, K. A. A., & Morrison, C. (2020). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 12(1), 57-68. Available from: [Link]

  • Novikov, F., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 88. Available from: [Link]

  • Hergold, P. Z., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. Available from: [Link]

  • Słowik, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 167–171. Available from: [Link]

  • Schowen, K. B., et al. (1980). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Journal of Medicinal Chemistry, 23(7), 810–812. Available from: [Link]

  • Balasubramaniam, S., et al. (2014). Inborn errors of pyrimidine metabolism: clinical update and therapy. Journal of Inherited Metabolic Disease, 37(5), 687–698. Available from: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • ResearchGate. (2019). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]

  • Van den Ouweland, J. M. W., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(13), 2549–2561. Available from: [Link]

  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • El-Emam, A. A., et al. (2004). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 9(5), 335–349. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European Journal of Medicinal Chemistry, 71, 131–138. Available from: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461–2467. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Available from: [Link]

  • Higashi, T., et al. (2002). Application of 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione to analysis of 25-hydroxyvitamin D3 in human plasma by liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 947–955. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione Samples

Welcome to the technical support center for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis and handling of this important chemical intermediate. Our approach is rooted in a deep understanding of the underlying chemistry to empower you with not just protocols, but the rationale behind them.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding impurities in 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione samples.

Q1: What are the most likely sources of impurities in my sample?

Impurities can arise from several stages of the synthesis and handling process. The primary sources include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 6-chloro-3-methyluracil.

  • Side-Reaction Products: The nitration of the pyrimidine ring can lead to the formation of positional isomers or over-nitrated byproducts.

  • Degradation Products: The product itself can degrade, primarily through hydrolysis of the C6-chloro group to a hydroxyl group, especially in the presence of moisture or basic conditions.

  • Residual Solvents and Reagents: Traces of solvents used in the reaction or purification, as well as residual acids from the nitration step, can be present.

Q2: My sample has a brownish or yellowish tint instead of the expected color. What does this indicate?

A discoloration often points to the presence of residual nitrating agents or nitro-aromatic impurities. These can sometimes form colored charge-transfer complexes or polymeric materials. It is a strong indicator that further purification is necessary.

Q3: I'm observing an unexpected peak in my HPLC analysis. How can I identify it?

An unexpected peak could be one of the impurities mentioned above. A systematic approach to identification involves:

  • Reviewing the Synthesis: Consider all possible side reactions and the expected retention times of starting materials.

  • Forced Degradation Studies: Subjecting a pure sample to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and confirm their identity by comparing their retention times with the unknown peak.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity, providing significant clues to its structure.

Q4: What are the recommended storage conditions to minimize degradation?

To ensure the stability of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, it should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light, which can promote hydrolysis and other degradation pathways.

Troubleshooting Guide: A Deeper Dive into Impurity Resolution

This section provides a more in-depth, causal explanation for resolving specific impurity issues, complete with experimental protocols.

Issue 1: Presence of Unreacted 6-chloro-3-methyluracil

Causality: The nitration reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the nitrating agent.

Resolution Workflow:

Optimization

Technical Support Center: 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Welcome to the technical support center for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS No: 878-86-4). This guide is designed to provide researchers, scientists, and drug development professionals with in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS No: 878-86-4). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and best practices for the handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Q1: What are the primary hazards associated with 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione?

A1: Based on available safety data, this compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moisture and direct sunlight. For prolonged storage, refrigeration at 4°C is recommended, although some suppliers may ship the product at room temperature.

Q3: How should I dispose of waste containing this compound?

A3: Waste disposal should be conducted in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. It is recommended to use a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.

Q4: What are the known incompatibilities of this compound?

A4: While specific incompatibility data for this compound is not extensively documented, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids. The presence of a nitro group and a chloro substituent on the pyrimidine ring suggests potential reactivity with nucleophiles and reducing agents.

Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Q5: I am having trouble dissolving the compound. What solvents should I use?

Q6: My reaction is not proceeding as expected. What could be the cause?

A6: Several factors could contribute to reaction failure or low yield. The pyrimidine ring is electron-deficient, and the presence of a nitro group and a chlorine atom further enhances its electrophilic character. The chlorine at the 6-position is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • Reagent Quality: Ensure that all reagents and solvents are of appropriate purity and are anhydrous if the reaction is moisture-sensitive.

  • Reaction Temperature: Some reactions may require heating to overcome the activation energy. Conversely, excessive heat could lead to decomposition.

  • Reactivity of the Nucleophile: In SNAr reactions, the success of the substitution at the 6-position will depend on the nucleophilicity of the reacting partner. Stronger nucleophiles will be more effective.

  • Catalyst: While some reactions may proceed without a catalyst, others might require one to enhance the reaction rate.

For a structured approach to troubleshooting a failed reaction, please see the workflow diagram below.

Q7: I am observing an unexpected side product in my reaction. What could it be?

A7: The presence of multiple reactive sites on the molecule could lead to side reactions. The nitro group can be reduced under certain conditions. The carbonyl groups of the dione structure could also participate in reactions. Additionally, the N-H proton is acidic and can be deprotonated by a base. Depending on your reaction conditions, you might be observing products resulting from reactions at these alternative sites. A thorough analysis of your reaction mixture by techniques such as LC-MS and NMR is recommended to identify the structure of the side product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures involving 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Protocol for Weighing and Handling
  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing: Use an analytical balance to weigh the desired amount of the compound. To minimize dust formation, handle the solid gently.

  • Transfer: Carefully transfer the weighed compound to your reaction vessel.

  • Cleaning: After use, decontaminate the spatula and weighing paper/boat according to your institution's safety guidelines.

Protocol for Solubility Testing
  • Solvent Selection: Choose a range of common laboratory solvents to test, such as DMSO, DMF, ethanol, methanol, and acetonitrile.

  • Sample Preparation: Weigh a small, known amount of the compound (e.g., 1-5 mg) into a small vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Observation: Vortex the vial for 30 seconds and observe for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is completely dissolved.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat the process for each selected solvent.

Data Presentation

The following table summarizes the key physical and chemical properties of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

PropertyValueReference
CAS Number 878-86-4[1]
Molecular Formula C5H4ClN3O4[1]
Molecular Weight 205.56 g/mol [1]
Appearance Solid (form may vary)General
Storage Temperature 4°C (recommended)General

Visualizations

Troubleshooting Workflow for Failed Reactions

G start Reaction Failed or Low Yield reagent_quality Check Reagent Purity and Integrity start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions compound_stability Assess Compound Stability start->compound_stability purify_reagents Purify Reagents/Use New Stock reagent_quality->purify_reagents temp Is Temperature Optimal? reaction_conditions->temp check_degradation Analyze Starting Material for Degradation compound_stability->check_degradation time Is Reaction Time Sufficient? temp->time Yes adjust_temp Adjust Temperature temp->adjust_temp No atmosphere Is an Inert Atmosphere Required? time->atmosphere Yes increase_time Increase Reaction Time time->increase_time No use_inert Use Inert Atmosphere (e.g., N2, Ar) atmosphere->use_inert No success Reaction Successful atmosphere->success Yes adjust_temp->success increase_time->success use_inert->success purify_reagents->success check_degradation->success

Caption: A decision-making workflow for troubleshooting failed chemical reactions.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533857, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

Sources

Troubleshooting

scaling up the synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

An essential precursor in various synthetic pathways, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a key intermediate for researchers in drug development and medicinal chemistry. Its synthesis, while straightforw...

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in various synthetic pathways, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a key intermediate for researchers in drug development and medicinal chemistry. Its synthesis, while straightforward in principle, involves highly reactive and hazardous materials, demanding precise control over reaction conditions to ensure both safety and a high-purity yield.

This technical support guide, designed for laboratory professionals, provides a comprehensive resource for the synthesis, troubleshooting, and frequently asked questions related to scaling up the production of this compound.

Overall Synthesis Pathway

The synthesis is typically approached as a two-stage process. First, the precursor 6-chloro-3-methyluracil is synthesized. This is followed by a nitration step to introduce the nitro group at the C5 position of the pyrimidine ring, yielding the final product.

Synthesis_Pathway cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Nitration Methylurea Methylurea Intermediate_1 1-Methylbarbituric Acid Methylurea->Intermediate_1 Condensation Malonic_Acid Malonic Acid or Ester Malonic_Acid->Intermediate_1 Chlorination Chlorination (e.g., POCl3) Intermediate_1->Chlorination Precursor 6-chloro-3-methyluracil Chlorination->Precursor Final_Product 6-chloro-3-methyl-5-nitro- 1H-pyrimidine-2,4-dione Precursor->Final_Product Nitration Nitrating_Agent Nitrating Mixture (HNO3 / H2SO4) Nitrating_Agent->Final_Product

Caption: Overall workflow for the synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3-methyluracil (Precursor)

This procedure is adapted from established methods for creating substituted chlorouracils.[1] It involves the condensation of methylurea with a malonic acid derivative to form a barbituric acid intermediate, which is subsequently chlorinated.

Step 1: Synthesis of 1-Methylbarbituric Acid

  • In a reaction vessel equipped with a stirrer and reflux condenser, add methylurea, an appropriate organic solvent (e.g., ethanol), and a base (e.g., sodium ethoxide). Stir until all solids are dissolved.

  • Slowly add malonic acid or a dialkyl malonate to the mixture.

  • Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature (20-30°C).

  • Carefully add an acid (e.g., acetic acid) to adjust the pH to approximately 5.0-7.0.[1]

  • Add water and stir, then cool the mixture to 10-12°C to facilitate precipitation.

  • Collect the solid intermediate by filtration, wash with cold water, and dry thoroughly.

Step 2: Chlorination to 6-chloro-3-methyluracil

  • Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • To a reaction flask, add the dried 1-methylbarbituric acid intermediate.

  • Add a solvent such as acetonitrile, followed by a catalytic amount of water.[1]

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, heat the mixture to reflux (approx. 78-82°C) and stir for 3-5 hours.

  • Cool the reaction to 25-35°C and carefully quench by slowly adding it to a separate vessel containing ice water.

  • Stir the resulting slurry for 1-2 hours.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.[1]

Protocol 2: Nitration of 6-chloro-3-methyluracil

This protocol is based on standard nitration procedures for uracil derivatives.[2] It requires strict temperature control due to the highly exothermic nature of the reaction.

  • Caution: This procedure involves the use of fuming nitric acid and concentrated sulfuric acid, which are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄).

  • Cool the sulfuric acid to 10-15°C in an ice/water bath.

  • Slowly and portion-wise, add the precursor, 6-chloro-3-methyluracil, ensuring the temperature is maintained.

  • Once the precursor is fully dissolved, cool the solution further to 0-5°C using an ice/salt bath.

  • Slowly add fuming nitric acid (HNO₃) dropwise to the solution, maintaining the temperature strictly between 0°C and 5°C.[2]

  • After the addition is complete, stir the reaction mixture for an additional 5-10 minutes at 0-5°C.

  • Pour the reaction mixture slowly onto a beaker of crushed ice with vigorous stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Dry the crude product. For further purification, recrystallize from a suitable solvent system, such as an ethyl acetate/hexane mixture.[2]

Reagent/ParameterProtocol 1 (Chlorination)Protocol 2 (Nitration)
Key Reagents 1-Methylbarbituric Acid, POCl₃6-chloro-3-methyluracil, H₂SO₄, fuming HNO₃
Solvent AcetonitrileSulfuric Acid (as reagent & solvent)
Addition Temp. < 10°C0-5°C
Reaction Temp. 78-82°C (Reflux)0-5°C
Reaction Time 3-5 hours~15 minutes
Workup Quenching on ice waterQuenching on ice water
Expected Yield >80% (Varies by scale)~70% (Based on analogous reactions[2])

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly the critical nitration step.

Q: I am getting a very low yield or no product at all. What could be the cause?

A: This is a frequent issue in nitration reactions and can stem from several factors:

  • Cause 1: Inadequate Nitrating Agent. The nitronium ion (NO₂⁺) is the active electrophile. Its formation depends on the strength and composition of your acid mixture. For deactivated rings like uracils, a potent nitrating system is essential.[3]

    • Solution: Ensure you are using fresh, high-concentration fuming nitric acid and concentrated sulfuric acid. Water contamination will significantly reduce the efficacy of the nitrating mixture.

  • Cause 2: Reaction Temperature is Too Low. While temperature control is critical to prevent side reactions, excessively low temperatures can stall the reaction.

    • Solution: If TLC analysis shows no product formation after sufficient time, consider raising the temperature slightly (e.g., to 5-10°C) while monitoring closely. Nitrations are highly exothermic, so proceed with extreme caution.[3]

  • Cause 3: Poor Solubility of Starting Material. If the 6-chloro-3-methyluracil does not fully dissolve in the sulfuric acid, the reaction will be slow and incomplete due to the limited interface between reactants.

    • Solution: Ensure the precursor is fully dissolved in the sulfuric acid before adding the nitric acid. Vigorous stirring is crucial throughout the entire process.

Q: My final product is discolored (yellow/brown) and appears impure. How can I fix this?

A: Discoloration often indicates the presence of side products, particularly nitro-phenolics or other oxidation species.

  • Cause 1: Temperature Spikes. Losing control of the reaction temperature is the most common cause of side product formation.

    • Solution: Maintain strict temperature control (0-5°C) during the nitric acid addition. Use a properly sized cooling bath and add the nitrating agent very slowly.

  • Cause 2: Residual Acid Contamination. Incomplete washing after filtration can leave trapped acids, which can degrade the product over time.

    • Solution: After filtering the crude product, wash it extensively with cold water until the washings are neutral. A subsequent wash with a very dilute, cold sodium bicarbonate solution can help neutralize remaining acid, but must be done quickly to avoid hydrolysis of the product. Industrial purification of nitrated compounds sometimes involves multi-stage washing with alkaline solutions.[4]

  • Cause 3: Impure Starting Material. Impurities in the 6-chloro-3-methyluracil precursor can carry through or react to form colored byproducts.

    • Solution: Ensure the precursor is of high purity before starting the nitration step. Recrystallize it if necessary.

Q: The reaction is complete, but I am struggling to isolate the product.

A: Isolation issues can arise if the product oils out or fails to precipitate properly.

  • Cause 1: Insufficient Quenching. The product may be soluble in the acidic aqueous mixture if not diluted and cooled sufficiently.

    • Solution: Pour the reaction mixture into a large volume of crushed ice with very efficient stirring. This simultaneously dilutes the acid and lowers the temperature, drastically reducing the product's solubility.

  • Cause 2: Product is Oiling Out.

    • Solution: If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate), dry the organic layer, and concentrate it to recover the product, which can then be purified by recrystallization.[2]

Troubleshooting_Workflow Start Reaction Complete (TLC Check) Low_Yield Problem: Low or No Yield Start->Low_Yield No Impure_Product Problem: Impure/Discolored Product Start->Impure_Product Yes, but impure Good_Yield High Yield & Purity Start->Good_Yield Yes Check_Reagents Check Reagent Quality (Fresh HNO3/H2SO4?) Low_Yield->Check_Reagents Investigate Review_Temp_Control Review Temperature Log (Any spikes > 10°C?) Impure_Product->Review_Temp_Control Investigate Stop END Good_Yield->Stop Check_Temp Review Temperature Log (Too low?) Check_Reagents->Check_Temp Check_Solubility Was Starting Material Fully Dissolved? Check_Temp->Check_Solubility Check_Solubility->Stop Optimize & Repeat Improve_Washing Improve Washing Protocol (Wash until pH neutral) Review_Temp_Control->Improve_Washing Check_Precursor_Purity Analyze Precursor Purity Improve_Washing->Check_Precursor_Purity Check_Precursor_Purity->Stop Optimize & Repeat

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitration step? The reaction is an electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyrimidine ring attacks this ion, and subsequent deprotonation re-establishes aromaticity, resulting in the 5-nitro derivative.[5]

Q2: Why is the nitro group directed to the C5 position? The C5 position of the uracil ring is the most electron-rich and thus the most susceptible to electrophilic attack. The adjacent carbonyl groups and nitrogen atoms are electron-withdrawing, deactivating the C2, C4, and C6 positions.

Q3: What are the most critical safety precautions for this synthesis?

  • Acid Handling: Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles. Always add acid to water (or a less concentrated solution), never the other way around.

  • Exothermic Reaction: The nitration is highly exothermic. Use a robust cooling system and add reagents slowly to maintain strict temperature control and prevent a runaway reaction.

  • Fume Hood: Both the chlorination (POCl₃) and nitration (fuming acids) steps must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.

Q4: What analytical techniques are recommended to confirm the final product?

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: To confirm the structure, particularly the absence of the C5-H proton from the starting material.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the uracil ring and the asymmetric/symmetric stretches of the NO₂ group.

  • Mass Spectrometry: To confirm the molecular weight of the final product (C₅H₄ClN₃O₄, MW: 205.56).[6]

References

  • - PubMed

  • - BenchChem

  • - Scientific Research Publishing (SCIRP)

  • - PrepChem.com

  • - Guidechem

  • - PubMed

  • - National Center for Biotechnology Information (NCBI)

  • - Matrix Scientific

  • - ChemicalBook

  • 3][7][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. - Royal Society of Chemistry

  • - Google Patents

  • - Google Patents

  • - Google Patents

  • - Organic Syntheses

  • - ResearchGate

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

This guide is designed for researchers, scientists, and drug development professionals encountering anomalous peaks in the Nuclear Magnetic Resonance (NMR) spectra of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. As...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering anomalous peaks in the Nuclear Magnetic Resonance (NMR) spectra of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. As a complex heterocyclic compound, its synthesis and handling can introduce variables that manifest as unexpected signals in your NMR data. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity of your experimental results.

Introduction to the Challenge

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a key intermediate in various synthetic pathways. Its purity is paramount, and NMR spectroscopy is the primary tool for its characterization. However, unexpected peaks can arise from a multitude of sources, ranging from simple contamination to complex chemical transformations. This guide will systematically walk you through the troubleshooting process, from the most common culprits to more nuanced chemical phenomena.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I see small, sharp peaks in my ¹H NMR spectrum that don't correspond to my product. What is the most likely cause?

A1: Residual Solvents and Common Contaminants.

This is the most frequent cause of unexpected peaks. Even after extensive drying, trace amounts of solvents used in the reaction or purification steps can persist.

Troubleshooting Protocol:

  • Identify the Solvent: Compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities.[1][2] Key solvents to look for include:

    • Acetone: A singlet around δ 2.17 ppm in CDCl₃. Residual acetone from glassware cleaning is a very common issue and can take hours to fully evaporate from an NMR tube, even when oven-dried.[3]

    • Ethyl Acetate: Signals around δ 1.2, 2.0, and 4.1 ppm.[3] This solvent can be particularly tenacious and may require repeated co-evaporation with a more volatile solvent like dichloromethane to remove.[3]

    • Dichloromethane: A singlet around δ 5.30 ppm in CDCl₃.

    • Hexane/Pentane: Broad multiplets typically below δ 1.5 ppm.[1]

    • Water: A broad singlet whose chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it appears around δ 3.33 ppm, while in CDCl₃ it is typically around δ 1.56 ppm. NMR solvents themselves can absorb atmospheric moisture.[3]

  • Confirm with a Blank Spectrum: Run an NMR spectrum of the deuterated solvent from the same bottle used for your sample. This will help identify any inherent impurities in the solvent itself.

  • Data Interpretation Aid:

    Table 1: Common Residual Solvent Peaks in CDCl₃ and DMSO-d₆

    Solvent ¹H Chemical Shift (CDCl₃) ¹H Chemical Shift (DMSO-d₆) Multiplicity
    Acetone 2.17 2.09 Singlet
    Acetonitrile 2.10 2.07 Singlet
    Dichloromethane 5.30 5.76 Singlet
    Diethyl Ether 3.48, 1.21 3.38, 1.09 Quartet, Triplet
    Ethyl Acetate 4.12, 2.05, 1.26 4.03, 1.99, 1.16 Quartet, Singlet, Triplet
    Hexane 1.25, 0.88 1.24, 0.86 Multiplet, Multiplet
    Toluene 7.27, 7.17, 2.36 7.28, 7.18, 2.31 Multiplet, Multiplet, Singlet

    | Water | 1.56 | 3.33 | Singlet (broad) |

    Source: Adapted from references.[1]

Q2: My spectrum is clean of solvent peaks, but I still have unexpected signals. Could they be from my starting materials or reaction byproducts?

A2: Yes, incomplete reactions or side reactions are a significant possibility.

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves potent reagents and specific reaction conditions. Deviations can lead to a variety of impurities.

Troubleshooting Protocol:

  • Analyze Starting Materials: Scrutinize the NMR spectra of your starting materials. The precursor, 6-chloro-3-methyluracil, will have a distinct peak for the C5-H proton, which should be absent in the nitrated product. The presence of this peak indicates an incomplete reaction.

  • Consider Potential Side Reactions:

    • Over-nitration: While less common for this specific position, aggressive nitrating conditions could potentially lead to other modifications.[4][5]

    • Hydrolysis: The chloro group at the 6-position is susceptible to hydrolysis, especially during aqueous workups or if the product is exposed to moisture for extended periods.[6][7][8] This would result in the formation of 3-methyl-5-nitro-1H-pyrimidine-2,4,6(3H,5H)-trione (5-nitro-3-methyluracil). Look for the disappearance of the C-Cl signal in the ¹³C NMR and a potential shift in the remaining proton signals.

    • Degradation: The nitro group can be susceptible to reduction under certain conditions, potentially leading to amino or hydroxylamino derivatives.[9] These are often colored compounds. If your product has an unexpected color, this might be a contributing factor.

  • Experimental Workflow for Impurity Identification:

    G start Unexpected NMR Peaks Observed check_solvent Compare with Solvent Tables[1][3] & Run Blank start->check_solvent solvent_match Peaks Match Solvents? check_solvent->solvent_match solvent_yes Purify Sample (e.g., Recrystallization, Co-evaporation[4]) solvent_match->solvent_yes Yes solvent_no Proceed to Impurity Analysis solvent_match->solvent_no No end Impurity Identified solvent_yes->end check_sm Compare with Starting Material Spectra solvent_no->check_sm sm_match Peaks Match Starting Material? check_sm->sm_match sm_yes Incomplete Reaction. Re-run or Re-purify. sm_match->sm_yes Yes sm_no Consider Side Reactions sm_match->sm_no No sm_yes->end side_reactions Hypothesize Potential Byproducts (e.g., Hydrolysis[7], Degradation[10]) sm_no->side_reactions confirm_structure Use 2D NMR (COSY, HSQC, HMBC) and/or LC-MS to Confirm Structure side_reactions->confirm_structure confirm_structure->end

    Caption: Troubleshooting workflow for identifying the source of unexpected NMR peaks.

Q3: The baseline of my spectrum is distorted, or the peaks are broad and oddly shaped. What instrumental or sample preparation issues should I consider?

A3: These are classic signs of NMR artifacts or issues with sample preparation.

Before delving into complex chemical explanations, it's crucial to rule out problems with the NMR experiment itself.

Troubleshooting Protocol:

  • Check Sample Concentration: Highly concentrated samples can lead to detector saturation, causing artifacts in the baseline.[10] If your sample is highly soluble, try diluting it and re-acquiring the spectrum.

  • Assess Shimming: Poor shimming of the magnetic field results in broad, asymmetric peaks. If you are not an experienced NMR user, ask for assistance in re-shimming the instrument.

  • Evaluate Phasing: A "rolling" baseline is often due to improper phasing.[11] This can usually be corrected during data processing. If automatic phasing is unsuccessful, manual phasing is required.

  • Consider Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening. If your reaction used any metal catalysts or if there's a possibility of metal contamination from a spatula or glassware, this could be the cause.

  • Review Acquisition Parameters: Incorrectly set parameters, such as a short recycle delay (d1), can lead to inaccurate integration, especially for carbons with long relaxation times.[11] While this doesn't create new peaks, it can distort the relative intensities, leading to misinterpretation.

Expected NMR Data for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

To effectively identify anomalous peaks, you must first be confident in the expected spectrum of the pure compound. The electron-withdrawing effects of the chloro and nitro groups, along with the carbonyls, will significantly influence the chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Atom Position Expected Chemical Shift (ppm) Multiplicity Notes
¹H N-CH₃ ~ 3.3 - 3.5 Singlet The methyl group attached to the nitrogen.
¹H N-H ~ 11.0 - 13.0 Singlet (broad) The imide proton, often broad and may exchange with D₂O.
¹³C N-CH₃ ~ 28 - 32 Quartet (in ¹H-coupled)
¹³C C5 ~ 125 - 135 Singlet (in ¹H-decoupled) Carbon bearing the nitro group.
¹³C C6 ~ 145 - 155 Singlet (in ¹H-decoupled) Carbon bearing the chloro group.
¹³C C2 (C=O) ~ 150 - 155 Singlet (in ¹H-decoupled) Carbonyl adjacent to N-CH₃.

| ¹³C | C4 (C=O) | ~ 158 - 163 | Singlet (in ¹H-decoupled) | Carbonyl adjacent to N-H. |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and concentration.

Concluding Remarks

A systematic approach is key to resolving unexpected NMR peaks. By first eliminating common contaminants and instrumental artifacts, you can then focus on the more complex chemistry of your reaction. Always correlate your ¹H NMR data with ¹³C and, if necessary, 2D NMR techniques and mass spectrometry to build a conclusive case for the identity of any unknown signals.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.[Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development. ACS Publications.[Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University.[Link]

  • NMR Artifacts. Michigan State University - Max T. Rogers NMR Facility.[Link]

  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. ResearchGate.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]

  • Process for the preparation of chloropyrimidines.
  • Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. PMC - NIH.[Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.[Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.[Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI.[Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.[Link]

  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. PubChem.[Link]

  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem. PubMed.[Link]

  • 1-Methyluracil | C5H6N2O2. PubChem - NIH.[Link]

  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies.[Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate.[Link]

  • 3-methyluracil. DNAmod.[Link]

  • 3-Methyluracil. Wikipedia.[Link]

  • 6-Chloro-2,4(1H,3H)-pyrimidinedione - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. PubChem.[Link]

  • (PDF) Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. ResearchGate.[Link]

  • Process for the synthesis of 6-chloromethyluracil.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.[Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.[Link]

  • Nitration. Wikipedia.[Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.[Link]

  • 6-chloro-1,3-dimethyl-5-phenylpyrimidine-2,4-dione. Chemsrc.[Link]

  • Effects of nitric acid concentration for nitration of fused[6][7][12]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions (RSC Publishing).[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4). This guide provides in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 878-86-4). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve success in your synthetic endeavors.

Understanding the Reactivity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, also known as 6-chloro-3-methyl-5-nitrouracil, is a highly functionalized heterocyclic compound. Its reactivity is primarily dictated by two key features: the electrophilic pyrimidine ring, activated by the electron-withdrawing nitro group, and the presence of a good leaving group, the chlorine atom at the C6 position. This unique electronic arrangement makes it a valuable precursor for the synthesis of a wide range of substituted pyrimidinediones, which are important scaffolds in medicinal chemistry.[1][2]

The primary reactions you will likely be performing with this substrate are nucleophilic aromatic substitution (SNAr) at the C6 position and reduction of the C5-nitro group. Understanding the interplay between these two functionalities is crucial for successful reaction design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione so sluggish or failing to proceed?

A1: Several factors can contribute to a failed nucleophilic substitution. The pyrimidine ring is electron-deficient, but the reaction still requires appropriate conditions to overcome the activation energy. Common culprits include:

  • Insufficiently nucleophilic reagent: The nucleophile must be strong enough to attack the electron-deficient C6 position.

  • Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[3][4] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Incorrect base: Many nucleophilic substitutions require a non-nucleophilic base to scavenge the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Low temperature: While some highly activated systems react at room temperature, heating is often necessary to drive the reaction to completion.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products?

A2: The formation of multiple products often points to a lack of selectivity or degradation of the starting material or product. Potential side reactions include:

  • Reaction at other positions: While the C6 position is the most activated for nucleophilic attack, under harsh conditions or with very strong nucleophiles, attack at other positions on the pyrimidine ring might occur, though this is less common.

  • Decomposition: The nitro group can be sensitive to strongly basic or high-temperature conditions, leading to decomposition pathways.

  • Hydrolysis of the chloro group: If water is present in the reaction mixture, hydrolysis of the C6-chloro group to a hydroxyl group can occur, especially at elevated temperatures.

Q3: How can I selectively reduce the nitro group without affecting the chloro group?

A3: Chemoselective reduction of the nitro group in the presence of a halogen is a common challenge. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation.[5] Milder reducing agents are often preferred. Effective methods for the selective reduction of a nitro group in the presence of a halogen include:

  • Metal-based reductions: Iron powder in acetic acid or with ammonium chloride, and tin(II) chloride are classic and effective methods.[5]

  • Transfer hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can sometimes offer better selectivity than using hydrogen gas.

  • Sodium dithionite: This is a mild reducing agent that is often effective for selective nitro group reductions.

Q4: What are the best methods for monitoring the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. A typical mobile phase for this class of compounds would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction mixture, including the presence of side products and intermediates.

Troubleshooting Guides

Failed Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Troubleshooting Steps
No reaction (only starting material observed by TLC/LC-MS) 1. Low nucleophilicity of the reagent. 2. Inappropriate solvent. 3. Insufficient temperature. 4. Degraded starting material. 1. Consider using a stronger nucleophile or converting a neutral nucleophile (e.g., an amine) to its more reactive conjugate base with a non-nucleophilic base.2. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.3. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition.4. Check the purity of your 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione by NMR or melting point.
Low yield of the desired product 1. Incomplete reaction. 2. Side reactions or decomposition. 3. Product instability during workup or purification. 1. Increase the reaction time and/or temperature. Consider adding a catalyst if applicable (e.g., a phase-transfer catalyst for biphasic reactions).2. Run the reaction at a lower temperature to minimize side product formation. Use a milder base. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.3. During workup, avoid strongly acidic or basic conditions if your product is sensitive. For purification by column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.
Formation of multiple spots on TLC 1. Multiple reactive sites on the nucleophile. 2. Presence of impurities in starting materials. 3. Reaction with the solvent. 1. If your nucleophile has multiple nucleophilic centers, consider using a protecting group strategy to ensure reaction at the desired site.2. Purify all starting materials before use.3. Ensure the chosen solvent is inert under the reaction conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
Failed Reduction of the Nitro Group
Symptom Potential Cause Troubleshooting Steps
No reaction (only starting material observed) 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Inappropriate solvent or pH. 1. Use a fresh batch of the reducing agent. For catalytic hydrogenations, ensure the catalyst is not poisoned.2. Increase the molar equivalents of the reducing agent.3. The optimal solvent and pH can vary depending on the reducing agent. For metal-based reductions, an acidic medium is often required.
Incomplete reaction (mixture of starting material and product) 1. Insufficient reaction time or temperature. 2. Poor solubility of the starting material. 1. Extend the reaction time or gently heat the reaction mixture if the reducing agent is stable at higher temperatures.2. Choose a solvent system in which the starting material is more soluble. Sonication can sometimes help to improve solubility and reaction rates.
Formation of side products (e.g., dehalogenation) 1. Reducing agent is too harsh. 2. Over-reduction. 1. Switch to a milder and more chemoselective reducing agent (see FAQ Q3).2. Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed.

Experimental Protocols

Disclaimer: These protocols are provided as a starting point and may require optimization for your specific substrate and experimental setup.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from procedures for similar activated chloropyrimidines.[6]

  • To a stirred solution of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF, approximately 0.1-0.5 M concentration) add the amine nucleophile (1.1-1.5 equiv).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for the Selective Reduction of the Nitro Group

This protocol is based on established methods for the chemoselective reduction of nitroarenes.[5]

  • To a stirred suspension of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (1.0 equiv) in a mixture of ethanol and water (e.g., 5:1 v/v) add iron powder (3-5 equiv) and ammonium chloride (1.0 equiv).

  • Heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting 5-amino-6-chloro-3-methyl-1H-pyrimidine-2,4-dione can be purified by column chromatography or recrystallization if necessary.

Visualizing Reaction Pathways and Troubleshooting

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.

Caption: Generalized mechanism for the nucleophilic aromatic substitution on the pyrimidine ring.

Troubleshooting Decision Tree for a Failed Nucleophilic Substitution

Troubleshooting_SNAr start Failed SNAr Reaction (Low or No Product) check_sm Is the starting material pure? start->check_sm purify_sm Purify starting material and repeat reaction. check_sm->purify_sm No check_reagents Are the nucleophile and base of good quality? check_sm->check_reagents Yes purify_sm->start new_reagents Use fresh/purified nucleophile and base. check_reagents->new_reagents No check_conditions Are the reaction conditions (solvent, temperature) appropriate? check_reagents->check_conditions Yes new_reagents->start optimize_conditions Screen solvents (DMF, DMSO) and increase temperature. check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes, but still fails. Consult further literature. optimize_conditions->success

Caption: A decision tree to guide troubleshooting of a failed nucleopolophilic substitution reaction.

References

  • Duneas, F. A. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. BenchChem.
  • Google Patents. (2018). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • Gonzalez-Gutierrez, G. et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Chandrashekharappa, S. et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of the Serbian Chemical Society, 84(5), 535-547.
  • LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
  • Abdel-Rahman, A. A.-H. et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(71), 57756-57777. [Link]

  • PubChem. (n.d.). 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Duneas, F. A. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]

  • LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
  • Gonzalez-Gutierrez, G. et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • LibreTexts. (2023). Solvent Effects. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. BenchChem.
  • EMU Physics Department. (2023).
  • PrepChem. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. [Link]

  • Sigma-Aldrich. (n.d.). 6-chloro-5-nitro-2,4(1h,3h)-pyrimidinedione.
  • Semantic Scholar. (n.d.). Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines.
  • Dutta, S. et al. (2022). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties. Dalton Transactions, 51(1), 223-234. [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • CONICET. (2009).
  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry.
  • The Organic Chemistry Tutor. (2017).
  • Scribd. (n.d.).
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • BOC Sciences. (n.d.). (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N'.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
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  • BenchChem. (2025). Application Notes and Protocols: 6-Chloro-5-formyl-1,3-dimethyluracil in Medicinal Chemistry.
  • ResearchGate. (2018). Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs.
  • ResearchGate. (2018). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
  • PubMed. (1990). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione and Other Pyrimidine Derivatives

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical comparison of the anticipated biological activity of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione against a backdrop of experimentally validated pyrimidine analogues. By dissecting the structure-activity relationships (SAR) of related compounds, we can project the potential efficacy of this specific molecule and guide future experimental design.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and is integral to a vast array of biologically active compounds.[2][3] Its synthetic tractability and inherent ability to interact with biological targets have cemented its status as a "privileged structure" in the development of novel therapeutics. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

Deconstructing the Target: 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

To understand the potential biological profile of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, we must consider the contribution of each substituent on the uracil core:

  • The Uracil Scaffold (Pyrimidine-2,4-dione): This forms the foundational structure, capable of hydrogen bonding and participating in various enzymatic reactions.

  • C6-Chloro Substitution: The presence of a halogen at the C6 position can significantly influence the electronic properties of the ring and provide a handle for further chemical modification. It can also contribute to hydrophobic interactions with biological targets.

  • N3-Methyl Substitution: Methylation at the N3 position can alter the molecule's solubility, metabolic stability, and hydrogen bonding capacity.

  • C5-Nitro Substitution: The electron-withdrawing nature of the nitro group at the C5 position is expected to profoundly impact the molecule's reactivity and biological activity. Nitroaromatic compounds are known to be bioreducible, leading to reactive intermediates that can exert cytotoxic effects.

Comparative Biological Activities: Insights from Structurally Related Pyrimidines

Antimicrobial Activity: A Look at a Close Analogue

A recent study on a copper(II) complex of 6-chloro-3-methyluracil revealed significant antibacterial activity.[5] This provides a crucial piece of evidence suggesting that the 6-chloro-3-methyluracil moiety itself is a promising scaffold for developing antimicrobial agents. The complex demonstrated efficacy against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] The inclusion of a nitro group at the C5 position in our target molecule is likely to enhance this antimicrobial potential, as nitro-containing compounds are known to exhibit broad-spectrum antimicrobial effects.[6]

Table 1: Comparative Antimicrobial Activity of a 6-chloro-3-methyluracil Copper(II) Complex [5]

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusData not specified in abstract
Bacillus cereusData not specified in abstract
Escherichia coliData not specified in abstract
Pseudomonas aeruginosaData not specified in abstract

(Note: The abstract of the cited paper confirms prominent antibacterial effect but does not provide specific MIC values. This table serves as a template for where such data would be presented.)

Anticancer and Antiviral Potential: The Role of C5 and C6 Substitutions

The substitution pattern on the uracil ring plays a critical role in defining its anticancer and antiviral properties.

  • C5-Substituted Uracils: Modifications at the C5 position have yielded a number of clinically important drugs. For example, 5-fluorouracil is a widely used chemotherapeutic agent.[1] The introduction of various substituents at this position can lead to compounds with antiviral activity against HIV, hepatitis B and C, and herpes viruses.[1][7][8] The potent electron-withdrawing nitro group at C5 of our target molecule suggests a high likelihood of cytotoxic activity, making it a candidate for anticancer research.

  • C6-Substituted Uracils: Derivatives with substitutions at the C6 position have been shown to act as inhibitors of Bacillus subtilis DNA polymerase III.[9][10][11] This specific enzyme inhibition points towards a potential antibacterial mechanism. Studies on 6-anilinouracils have demonstrated that hydrophobic interactions at this position are key to their inhibitory activity.[9][11] The chloro group at C6 of our target molecule could participate in such interactions.

Table 2: Overview of Biological Activities of Substituted Uracil Derivatives

Uracil Derivative ClassSubstitution Position(s)Primary Biological ActivityReference(s)
5-FluorouracilC5Anticancer[1]
5-Substituted Pyrimidine NucleosidesC5Antiviral (HIV, Herpes)[7][8]
6-AnilinouracilsC6Antibacterial (DNA Pol III Inhibition)[9][10][11]
6-chloro-3-methyluracil (as Cu complex)C6, N3Antibacterial[5]

Experimental Protocols

To experimentally validate the predicted biological activities of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, the following standard protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: The pyrimidine derivative is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the MIC of a test compound.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Diagram 2: Principle of the MTT Assay

G A Viable Cell with Active Mitochondria C Mitochondrial Dehydrogenases A->C contain B Yellow MTT (tetrazolium salt) D Purple Formazan Crystals (insoluble) B->D reduced by F Purple Solution D->F dissolved by E Solubilizing Agent G Measure Absorbance at 570 nm F->G

Caption: The enzymatic conversion underlying the MTT assay.

Mechanistic Insights and Future Directions

The presence of both a chloro and a nitro group on the pyrimidine-2,4-dione core of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione suggests a multi-faceted mechanism of action. The nitro group, upon bioreduction, could generate reactive nitrogen species, leading to oxidative stress and DNA damage in microbial and cancer cells. The chloro group at the C6 position may enhance binding to target enzymes, such as DNA polymerase, through hydrophobic and halogen bonding interactions.

Further investigations should focus on synthesizing 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione and evaluating its activity in a panel of antimicrobial and anticancer assays. Mechanistic studies, including enzyme inhibition assays and analysis of its effect on cellular pathways, will be crucial to elucidate its mode of action and therapeutic potential.

References

  • Wright, G. E., & Gambino, J. J. (1984). Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. Journal of Medicinal Chemistry, 27(2), 181–185. [Link]

  • Kim, Y., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry, 108, 303-314. [Link]

  • Brown, N. C., et al. (1976). Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils. Journal of Medicinal Chemistry, 19(9), 1044-1048. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-369. [Link]

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  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate. [Link]

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  • Wright, G. E., & Gambino, J. J. (1984). Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. PubMed. [Link]

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  • Al-Ostath, A. I., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The introduction of a nitro group, a ch...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The introduction of a nitro group, a chlorine atom, and a methyl group, as in the 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione framework, creates a highly functionalized and reactive molecule with significant potential for further derivatization. Given the profound impact of precise atomic arrangement on biological activity, unambiguous structural validation is not merely a procedural step but the bedrock of reliable and reproducible drug discovery.

This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of these derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into not just the execution of these methods but the strategic rationale behind their application in creating a self-validating analytical workflow.

Comparative Analysis of Core Validation Techniques

The comprehensive validation of a novel molecular structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data build an unassailable case for the proposed structure. The three pillars of structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[1]

Technique Underlying Principle Information Provided Key Advantages Limitations
NMR Spectroscopy Atomic nuclei with non-zero spin align in a magnetic field and absorb radiofrequency energy at specific frequencies (chemical shifts).[3]Provides the complete carbon-hydrogen framework, atom connectivity (through-bond correlations), and spatial proximity (through-space correlations).[4][5]Unparalleled detail on covalent structure and stereochemistry in solution.Requires 5-10 mg of pure sample; complex derivatives can lead to signal overlap.[1]
Mass Spectrometry Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[6]Delivers the precise molecular weight for elemental formula determination and reveals structural motifs through fragmentation patterns.[1]Extremely high sensitivity (μg/mL levels); rapid analysis; confirms presence of key elements like chlorine through isotopic patterns.[7][8]Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable.
X-ray Crystallography The diffraction of X-rays by the ordered atoms in a single crystal creates a unique pattern used to calculate a 3D electron density map.[9]Yields the definitive, unambiguous three-dimensional arrangement of all atoms in the solid state, including bond lengths and angles.[10]Considered the "gold standard" for absolute structural proof.The primary bottleneck is the requirement to grow a high-quality, single crystal, which can be challenging and time-consuming.[1]

An Integrated Workflow for Unambiguous Validation

A robust validation strategy does not rely on a single technique but integrates them in a logical sequence. This workflow ensures that each step confirms and builds upon the last, creating a self-validating process from initial purity assessment to absolute structural confirmation.

Validation_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Definitive Confirmation synthesis Synthesized Derivative hplc Purity Assessment (HPLC) synthesis->hplc Check Purity hrms Molecular Formula (HRMS) hplc->hrms If >95% Pure nmr_1d 1D NMR (¹H, ¹³C) hrms->nmr_1d Confirm Formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Propose Skeleton xray Absolute Structure (X-ray Crystallography) nmr_2d->xray Confirm Connectivity final Validated Structure nmr_2d->final If No Crystal xray->final Gold Standard Proof

Caption: Integrated workflow for the structural validation of novel compounds.

Detailed Experimental Protocols

The following protocols represent best practices for obtaining high-quality data for the structural validation of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione derivatives.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Before committing resources to advanced spectroscopic analysis, it is imperative to confirm the purity of the sample. HPLC is the industry standard for this purpose, offering high resolution and quantitative accuracy.[11][12]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve potential impurities.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent structural analysis.

Protocol 2: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, which is essential for confirming the elemental composition of the molecule. For this specific scaffold, it also serves as a critical check for the presence of the chlorine atom.

  • System: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dilute the stock solution from the HPLC protocol to approximately 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire data in both positive and negative ion modes.

  • Data Interpretation:

    • Accurate Mass: The measured m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) should be within 5 ppm of the theoretical calculated mass for the proposed formula.

    • Isotopic Pattern: A hallmark of a monochlorinated compound is the presence of two peaks for the molecular ion, M and M+2, separated by ~2 Da.[13] The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] This pattern is a definitive piece of evidence.

Protocol 3: Structural Framework Elucidation by NMR Spectroscopy

Causality: NMR is the most powerful technique for determining the precise covalent structure of an organic molecule in solution.[14][15] A suite of 1D and 2D experiments is required to assign every proton and carbon and to confirm their connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment and number of different types of protons. For the core scaffold, expect a singlet around 3.0-3.5 ppm for the N-CH₃ group.

    • ¹³C NMR & DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment distinguishes between CH₃/CH, CH₂, and quaternary carbons (like the C=O, C-Cl, and C-NO₂). Expect two carbonyl signals in the 150-165 ppm region.[16]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. This experiment will definitively link the N-methyl protons to the C2 and C4 carbonyls and connect protons on any derivative side chains to the pyrimidine core.[5]

Visualizing the Validation Evidence

The power of these techniques lies in how they provide complementary information about specific parts of the molecule.

Caption: Mapping analytical evidence to molecular features.

Hypothetical Data Summary

For a hypothetical derivative, the combined data would be presented as follows to build a comprehensive structural case.

Analysis Parameter Observed Data Interpretation
HPLC Purity99.2% @ 254 nmSample is suitable for structural analysis.
HRMS (ESI+) [M+H]⁺ m/zFound: 219.9916Calculated for C₅H₅ClN₃O₄: 219.9918. Confirms elemental formula (Δ < 1 ppm).
Isotopic Patternm/z 219.99 / 221.98Confirms presence of one chlorine atom (ratio ~3:1).
¹H NMR δ 3.25 (s, 3H)N-Methyl group protons.
¹³C NMR δ 161.8, 150.2Two C=O carbons.
δ 145.5, 138.1, 115.9Three sp² carbons of the pyrimidine ring.
δ 28.7N-Methyl carbon.
HMBC δ 3.25 ↔ δ 161.8, 150.2N-Methyl protons are 2-3 bonds from both carbonyl carbons, confirming the 3-methyl position.
X-ray Crystal SystemMonoclinic, P2₁/cProvides unit cell dimensions and space group for definitive structural solution.[2][16]

By rigorously applying this integrated, multi-technique approach, researchers can validate the structure of novel 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione derivatives with the highest degree of scientific confidence, ensuring a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014). Identification and structure elucidation by NMR spectroscopy. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2009). Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. Retrieved from ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Retrieved from NIH. [Link]

  • MDPI. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from MDPI. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from RJPT. [Link]

  • Chem LibreTexts. (n.d.). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from Chem LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from JCHPS. [Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Retrieved from University of Notre Dame. [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from Scilit. [Link]

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Validation

A Comparative Guide to the Bioactivity of 5-Nitrouracil Derivatives

In the landscape of medicinal chemistry, the uracil scaffold stands as a cornerstone for the development of a plethora of therapeutic agents. Its structural versatility allows for modifications that can profoundly influe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the uracil scaffold stands as a cornerstone for the development of a plethora of therapeutic agents. Its structural versatility allows for modifications that can profoundly influence biological activity. Among these, the introduction of a nitro group at the C5 position yields 5-nitrouracil, a derivative that has garnered significant interest for its potential as a pharmacophore in anticancer, antimicrobial, and antiviral agents. This guide provides a comprehensive literature review and a comparative analysis of the bioactivity of various 5-nitrouracil derivatives, supported by experimental data and detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising class of compounds.

Introduction to 5-Nitrouracil: A Moiety of Interest

Uracil and its derivatives, most notably 5-fluorouracil (5-FU), are well-established in clinical practice, primarily as anticancer agents.[1] The mechanism of action for many of these analogs involves their metabolic conversion into fraudulent nucleotides that interfere with nucleic acid synthesis and function.[2] The introduction of a 5-nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic properties of the pyrimidine ring, potentially influencing its interaction with biological targets and leading to a distinct spectrum of bioactivity.[3] This guide will explore the tangible outcomes of this chemical modification across different therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the exploration of various 5-nitrouracil derivatives, with a particular focus on their metal complexes. These complexes often exhibit enhanced cytotoxic profiles compared to the parent ligand, a phenomenon attributed to factors like increased lipophilicity and altered redox potentials.

Comparative Analysis of Cytotoxicity

A noteworthy study by Prachayasittikul and colleagues detailed the synthesis and cytotoxic evaluation of mixed-ligand transition metal complexes of 5-nitrouracil (5Nu) with 8-hydroxyquinoline (8HQ).[4] The in vitro cytotoxicity of these complexes was assessed against a panel of human cancer cell lines, revealing promising activity. The copper complex, in particular, emerged as a potent cytotoxic agent.[4]

CompoundCell LineIC50 (µM)Reference
5Nu-Cu-8HQ HuCCA-1 (Cholangiocarcinoma)2.89 ± 0.15[4]
A-549 (Lung Carcinoma)3.12 ± 0.21[4]
HepG2 (Hepatocellular Carcinoma)1.98 ± 0.09[4]
MOLT-3 (Leukemia)2.54 ± 0.18[4]
5Nu-Ni-8HQ HuCCA-14.11 ± 0.28[4]
A-5494.56 ± 0.33[4]
HepG23.27 ± 0.14[4]
MOLT-33.89 ± 0.25[4]
5Nu-Mn-8HQ HuCCA-15.23 ± 0.41[4]
A-5495.87 ± 0.52[4]
HepG24.15 ± 0.29[4]
MOLT-34.98 ± 0.37[4]

Table 1: In vitro anticancer activity of 5-nitrouracil metal complexes.

These results highlight the potential of 5-nitrouracil derivatives as anticancer agents, particularly when incorporated into metal complexes. The data suggests that the choice of the metal ion plays a crucial role in modulating the cytotoxic potency.

Putative Mechanism of Anticancer Action

The precise mechanism of action for 5-nitrouracil derivatives is an area of active investigation. Drawing parallels with the well-understood 5-fluorouracil, it is plausible that 5-nitrouracil derivatives may also function as antimetabolites.[2] The electron-withdrawing nature of the nitro group could enhance the acidity of the N1 proton, potentially influencing its metabolic activation pathways.

Furthermore, the ability of nitroaromatic compounds to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates is a known mechanism of cytotoxicity.[3] This redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death. The involvement of metal ions in the complexes could further potentiate this redox activity.

5-Nitrouracil_Derivative 5-Nitrouracil_Derivative Metabolic_Activation Metabolic Activation 5-Nitrouracil_Derivative->Metabolic_Activation Bioreduction Bioreduction 5-Nitrouracil_Derivative->Bioreduction Inhibition_of_TS Inhibition of Thymidylate Synthase (TS) Metabolic_Activation->Inhibition_of_TS Incorporation_into_Nucleic_Acids Incorporation into DNA/RNA Metabolic_Activation->Incorporation_into_Nucleic_Acids DNA_Damage DNA Damage Inhibition_of_TS->DNA_Damage Incorporation_into_Nucleic_Acids->DNA_Damage ROS_Generation ROS Generation Bioreduction->ROS_Generation ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Putative anticancer mechanisms of 5-nitrouracil derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitrouracil derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Less Explored Frontier

The investigation into the antimicrobial properties of 5-nitrouracil derivatives has yielded mixed results. While some studies have reported a lack of significant activity, the exploration of more complex structures, such as Schiff bases, suggests a potential avenue for future research.

Comparative Analysis of Antimicrobial Efficacy

A study on substituted 5,6-dihydro-5-nitrouracils reported no significant inhibition of growth against a panel of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[5] This finding suggests that simple modifications to the uracil ring in this context may not be sufficient to confer potent antimicrobial activity.

However, the broader class of uracil derivatives, particularly Schiff bases and their metal complexes, has shown more promise.[1][6][7] While specific data for 5-nitrouracil-derived Schiff bases is limited, the general principle is that the imine group (-C=N-) in Schiff bases is crucial for their biological activity, and complexation with metal ions can enhance their antimicrobial effects.

OrganismResult
Escherichia coliNo significant inhibition
Pseudomonas aeruginosaNo significant inhibition
Staphylococcus aureusNo significant inhibition
Candida albicansNo significant inhibition

Table 2: Antimicrobial activity of substituted 5,6-dihydro-5-nitrouracils.[5]

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of uracil derivatives is often linked to their ability to interfere with nucleic acid synthesis. For nitro-containing compounds, a plausible mechanism involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species that can damage cellular macromolecules, including DNA.

5-Nitrouracil_Derivative 5-Nitrouracil_Derivative Microbial_Nitroreductases Microbial Nitroreductases 5-Nitrouracil_Derivative->Microbial_Nitroreductases Nitro_Radical_Anion Nitro Radical Anion Microbial_Nitroreductases->Nitro_Radical_Anion Cellular_Macromolecule_Damage Damage to Cellular Macromolecules (DNA, proteins) Nitro_Radical_Anion->Cellular_Macromolecule_Damage Bacterial_Cell_Death Bacterial_Cell_Death Cellular_Macromolecule_Damage->Bacterial_Cell_Death

Figure 2: Putative antimicrobial mechanism of 5-nitrouracil derivatives.

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion (Kirby-Bauer) method is a standard, qualitative technique to assess the antimicrobial susceptibility of a compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared inoculum using a sterile swab.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the 5-nitrouracil derivative onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Antiviral Activity: A Promising Avenue

The antiviral potential of 5-substituted pyrimidine nucleosides is well-documented, with several compounds demonstrating potent activity against herpesviruses.[8][9] The inclusion of a 5-nitro group in this scaffold has also been explored, revealing promising results.

Comparative Analysis of Antiviral Efficacy

The mechanism of action for many antiviral nucleoside analogs, such as BVDU, involves a virus-specific phosphorylation step by the viral thymidine kinase (TK), followed by inhibition of the viral DNA polymerase.[8] This selective activation in infected cells is the basis for their favorable therapeutic index.

VirusActivity
Herpes Simplex Virus (HSV)Selective Inhibition

Table 3: Antiviral activity of 5-nitro-2'-deoxycytidine.

Putative Mechanism of Antiviral Action

The antiviral activity of 5-nitrouracil nucleoside derivatives is likely to follow the established paradigm for this class of compounds. The key steps are:

  • Selective Phosphorylation: The derivative is preferentially phosphorylated by a virus-encoded enzyme, such as thymidine kinase, in infected cells.

  • Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, leading to the termination of the growing viral DNA chain.

5-Nitrouracil_Nucleoside 5-Nitrouracil_Nucleoside Viral_Thymidine_Kinase Viral Thymidine Kinase (TK) 5-Nitrouracil_Nucleoside->Viral_Thymidine_Kinase Monophosphate Monophosphate Viral_Thymidine_Kinase->Monophosphate Cellular_Kinases Cellular Kinases Monophosphate->Cellular_Kinases Triphosphate Triphosphate Cellular_Kinases->Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate->Viral_DNA_Polymerase Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Inhibition_of_Replication Inhibition_of_Replication Chain_Termination->Inhibition_of_Replication

Figure 3: Putative antiviral mechanism of 5-nitrouracil nucleosides.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that quantifies the ability of a compound to inhibit the cytopathic effect of a virus.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the 5-nitrouracil derivative.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value, the concentration that reduces the number of plaques by 50%, can then be determined.

Conclusion and Future Perspectives

The exploration of 5-nitrouracil derivatives has unveiled a fascinating landscape of bioactivity. While the antimicrobial potential of simple derivatives appears limited, the development of more complex structures like Schiff bases and metal complexes presents a promising frontier. In the antiviral arena, the principle of selective activation by viral enzymes holds true for 5-nitro-substituted nucleosides, warranting further investigation. The most significant promise, however, appears to lie in the realm of anticancer research. The potent cytotoxicity of 5-nitrouracil metal complexes against a range of cancer cell lines underscores their potential as a new class of chemotherapeutic agents.

Future research should focus on elucidating the precise mechanisms of action, particularly the role of the 5-nitro group in redox cycling and metabolic activation. Structure-activity relationship (SAR) studies on a broader range of derivatives will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies are necessary to translate the promising in vitro findings into tangible therapeutic outcomes. The journey of 5-nitrouracil and its derivatives from a chemical curiosity to a potential clinical candidate is a testament to the enduring power of medicinal chemistry.

References

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Comparative

A Comparative Study of the Antimicrobial Efficacy of Nitropyrimidines: A Guide for Researchers

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, nitropyrimidines have emerged as a class of compounds with significant potential.

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, nitropyrimidines have emerged as a class of compounds with significant potential. This guide offers a comparative analysis of the antimicrobial efficacy of nitropyrimidines, delving into their mechanism of action, and providing the experimental framework necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance the therapeutic promise of these molecules.

Introduction: The Rationale for Investigating Nitropyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their ability to interact with various biological targets.[1] The introduction of a nitro group to the pyrimidine ring is a strategic chemical modification aimed at enhancing antimicrobial activity. This is predicated on the known efficacy of other nitro-heterocyclic and nitroaromatic compounds in infectious disease treatment.[2][3] These compounds often act as prodrugs, undergoing intracellular reduction to generate reactive nitrogen species that are cytotoxic to microbial pathogens.[2][4]

The Antimicrobial Mechanism of Action: A Multi-Pronged Assault

The antimicrobial activity of nitropyrimidines is believed to be multifaceted, primarily driven by the reductive activation of the nitro group within the microbial cell.[2] This process is analogous to that observed in other nitro-aromatic antibiotics like metronidazole.[2]

The proposed mechanism involves a four-phase process:

  • Cellular Uptake: The nitropyrimidine molecule enters the microbial cell.

  • Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, the nitro group undergoes enzymatic reduction by nitroreductases.[2][4] This reduction generates highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as reactive nitrogen species (RNS) such as nitric oxide (NO).[2]

  • Cytotoxicity: These reactive species are the primary effectors of antimicrobial action, inducing widespread cellular damage through multiple pathways:

    • DNA Damage: Interaction with bacterial DNA, leading to strand breakage and inhibition of replication.[5]

    • Protein Synthesis Inhibition: Disruption of ribosomal proteins and other macromolecules essential for bacterial growth and function.[5]

    • Cell Wall Interference: Alteration of cell wall components, compromising its integrity and increasing susceptibility to osmotic stress.[5]

  • Metabolic Inactivation: The reactive intermediates are eventually metabolized into inactive end-products.[2]

This multi-targeted mechanism is a significant advantage, as it reduces the likelihood of the development of microbial resistance.

G cluster_cell Microbial Cell Nitropyrimidine Nitropyrimidine (Prodrug) Nitroreductases Nitroreductases Nitropyrimidine->Nitroreductases Enters Cell ReactiveIntermediates Reactive Nitrogen Species (RNS) (e.g., NO, Nitroso derivatives) Nitroreductases->ReactiveIntermediates Reductive Activation DNA DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes CellWall Cell Wall Components ReactiveIntermediates->CellWall DamagedDNA DNA Damage (Strand Breaks) DNA->DamagedDNA leads to InhibitedProteinSynthesis Inhibited Protein Synthesis Ribosomes->InhibitedProteinSynthesis leads to DamagedCellWall Cell Wall Damage CellWall->DamagedCellWall leads to CellDeath Cell Death DamagedDNA->CellDeath InhibitedProteinSynthesis->CellDeath DamagedCellWall->CellDeath

Caption: Proposed mechanism of antimicrobial action of nitropyrimidines.

Comparative Antimicrobial Efficacy: An Analysis of Available Data

While a single, comprehensive comparative study on a wide range of nitropyrimidines is not yet available, the existing literature provides valuable insights into the antimicrobial potential of specific derivatives. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for selected nitropyrimidine and related nitrosopyrimidine compounds against various microbial strains.

It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions. However, the data presented below serves as a valuable starting point for understanding the structure-activity relationships and identifying promising lead compounds.

Table 1: Antibacterial Activity of 5-Nitrosopyrimidine Derivatives

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliY. enterocoliticaS. enteritidisReference
1c 16 µg/mL16 µg/mL32 µg/mL32 µg/mL32 µg/mL[6]
2a 8 µg/mL8 µg/mL16 µg/mL16 µg/mL16 µg/mL[6]
2b 8 µg/mL8 µg/mL16 µg/mL16 µg/mL16 µg/mL[6]
2c 4 µg/mL4 µg/mL8 µg/mL8 µg/mL8 µg/mL[6]
9a 8 µg/mL8 µg/mL16 µg/mL16 µg/mL16 µg/mL[6]
9b 4 µg/mL4 µg/mL8 µg/mL8 µg/mL8 µg/mL[6]
9c 4 µg/mL4 µg/mL8 µg/mL8 µg/mL8 µg/mL[6]

Data from a study on 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines.[6]

The results indicate that several 5-nitrosopyrimidine derivatives exhibit significant activity against both Gram-positive (including methicillin-resistant Staphylococcus aureus) and Gram-negative bacteria.[6]

In contrast, a study on 5,6-dihydro-5-nitrouracils, another class of nitropyrimidine derivatives, did not find significant inhibition of growth against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Trichophyton mentagrophytes.[7] This underscores the critical role of the overall molecular structure in determining antimicrobial efficacy.

Experimental Protocols for Efficacy Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of nitropyrimidine compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • Test nitropyrimidine compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test microorganism. b. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each nitropyrimidine compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Nitropyrimidine in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.

  • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

Nitropyrimidines represent a promising class of antimicrobial agents with a multi-targeted mechanism of action that may circumvent the development of resistance. The available data, particularly for 5-nitrosopyrimidine derivatives, demonstrates potent activity against a range of clinically relevant bacteria.[6] However, further research is needed to fully elucidate the structure-activity relationships within this class and to optimize their therapeutic potential.

Future studies should focus on:

  • Synthesis and screening of diverse nitropyrimidine libraries: To identify novel compounds with broad-spectrum activity and favorable safety profiles.

  • In-depth mechanistic studies: To confirm the proposed mechanism of action and identify specific molecular targets.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of lead compounds in animal models of infection.

By pursuing these avenues of research, the scientific community can unlock the full potential of nitropyrimidines in the fight against infectious diseases.

References

[5] Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin? Retrieved from

ACG Publications. (2021, November 25). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Retrieved from

[8] RSC Publishing. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from

[7] PubMed. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Retrieved from

[2] PMC - PubMed Central. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from

[9] MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from

[10] NCBI Bookshelf. Nitrofurantoin - StatPearls. Retrieved from

[11] ResearchGate. (2017, September 18). 5-Nitroimidazole derivatives and their antimicrobial activity. Retrieved from

[12] PubMed. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Retrieved from

[13] ResearchGate. (2025, August 5). Synthesis and in vitro antimicrobial evaluation of piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids. Retrieved from

[14] MDPI. (2018, October 20). Comparing the Antimicrobial In Vitro Efficacy of Amoxicillin/Metronidazole against Azithromycin—A Systematic Review. Retrieved from

[15] PubMed. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Retrieved from

[6] Wiley-VCH. (2015). A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. Retrieved from

[16] MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from

[4] PubMed. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from

[17] MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from

[18] ResearchGate. (2018, November 20). Comparative Analysis of the Antimicrobial Strenght of Three Most Commonly Used Antibiotics in Awka Metropolis. Retrieved from

[1] PubMed. (2020, October 19). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from

[19] YouTube. (2013, December 16). Microbiology - Antibiotics Mechanisms of Action. Retrieved from

[3] BuzzRx. (2025, March 11). The Different Types of Antibiotics and Their Uses. Retrieved from

[20] ResearchGate. In vitro antimicrobial evaluation of compounds (1-19) and reference.... Retrieved from

[21] Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from

[22] New Journal of Chemistry (RSC Publishing). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. Retrieved from

Sources

Validation

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is not merely a quality metric; it...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is not merely a quality metric; it is a critical determinant of downstream success. As a substituted pyrimidinedione, this molecule serves as a versatile scaffold in medicinal chemistry. The presence of impurities, even at trace levels, can introduce significant variability in biological assays, lead to the formation of toxic byproducts, and create formidable challenges during regulatory submission.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Understanding the Analyte and Potential Impurities

Before selecting an analytical technique, it is imperative to understand the potential impurity profile. A plausible synthetic route for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves the chlorination and subsequent nitration of 3-methyluracil. This process can introduce several classes of impurities:

  • Starting Materials: Unreacted 3-methyluracil or intermediate products like 6-chloro-3-methyluracil.

  • Reagents: Residual reagents used in the synthesis.

  • Byproducts: Isomers (e.g., different nitration positions), over-chlorinated species, or products of degradation/hydrolysis.

  • Solvents: Residual solvents from the reaction and purification steps.

A multi-pronged analytical strategy is therefore essential for comprehensive characterization.

cluster_synthesis Plausible Synthesis & Impurity Generation 3-Methyluracil 3-Methyluracil Chlorination Chlorination 3-Methyluracil->Chlorination 6-chloro-3-methyluracil 6-chloro-3-methyluracil Chlorination->6-chloro-3-methyluracil Impurity_StartingMaterial Unreacted 3-Methyluracil Chlorination->Impurity_StartingMaterial Nitration Nitration 6-chloro-3-methyluracil->Nitration Target_Compound 6-chloro-3-methyl-5-nitro- 1H-pyrimidine-2,4-dione Nitration->Target_Compound Impurity_Intermediate Unreacted 6-chloro-3-methyluracil Nitration->Impurity_Intermediate Impurity_Byproduct Isomers & Degradants Nitration->Impurity_Byproduct

Caption: Plausible synthesis route and points of impurity introduction.

Comparative Analysis of Core Analytical Techniques

No single technique can provide a complete purity profile. The synergistic use of chromatographic and spectroscopic methods is the cornerstone of a robust validation strategy. The choice of method is dictated by the information required, from quantitative assessment to structural confirmation.[1]

Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High precision and accuracy for quantification; robust and widely available.Requires reference standard for absolute quantification; may not detect co-eluting impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile/semi-volatile impurities (e.g., residual solvents).[2]High sensitivity and specificity for volatile analytes; provides structural information from mass spectra.[3]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Unambiguous structural confirmation, identification and quantification of impurities without a reference standard (qNMR).[4][5]Provides detailed structural information; inherently quantitative based on proton counts.[6]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to spectral overlap.
Elemental Analysis Combustion of the sample to convert elements into simple gases for detection.Confirms the elemental composition (C, H, N, Cl) against theoretical values.[7][8]Provides a fundamental measure of bulk purity.Does not distinguish between the target compound and isomers; insensitive to trace-level impurities.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Molecular weight confirmation of the main peak and impurities; structural elucidation of unknown impurities.[1][9]High sensitivity and provides molecular weight information for each separated component.[10]Response factors can be highly variable, making quantification challenging without standards.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules like our target compound. A C18 column is selected for its versatility in retaining such compounds. The mobile phase, a mixture of water and acetonitrile, is chosen to allow for gradient elution, which is critical for resolving impurities with a wide range of polarities from the main peak. Phosphoric acid is added to the mobile phase to protonate any ionizable groups, ensuring sharp, symmetrical peak shapes.[11] UV detection at 254 nm is generally effective for aromatic and conjugated systems present in the pyrimidine ring.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

Peak No. Retention Time (min) Area (%) Potential Identity
14.20.083-Methyluracil (Starting Material)
212.50.156-chloro-3-methyluracil (Intermediate)
318.7 99.72 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
421.30.05Unknown Isomer

Trustworthiness: The extended gradient and re-equilibration step ensure that both early and late-eluting impurities are captured. System suitability tests (e.g., replicate injections of a standard to check for retention time and peak area consistency) must be performed before sample analysis to validate system performance.

NMR Spectroscopy for Structural Verification

Causality: NMR is the gold standard for structural elucidation.[5][12] For 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, ¹H NMR will confirm the presence of the methyl group and the N-H proton, while ¹³C NMR will identify all unique carbon atoms.[4] The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Furthermore, it allows for the observation of exchangeable protons (like N-H).

cluster_workflow Purity Assessment Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Check1 Structure Correct? NMR->Check1 HPLC HPLC-UV (Quantitative Purity) Check1->HPLC Yes Fail Repurify or Resynthesize Check1->Fail No Check2 Purity > 99.5%? HPLC->Check2 Advanced Further Analysis (LC-MS, GC-MS, EA) Check2->Advanced No Pass Release Batch Check2->Pass Yes Advanced->Fail

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione for Identity Confirmation

Introduction In the realm of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 6-chloro-3-met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a substituted uracil derivative with potential pharmacological applications, verifying the empirical formula is a critical first step. This guide provides a comprehensive comparison of elemental analysis with other key analytical techniques for the robust identity confirmation of this target compound. We will delve into the theoretical underpinnings, experimental protocols, and comparative strengths of each method, offering researchers a practical framework for ensuring the integrity of their synthesized molecules.

The Theoretical Benchmark: Elemental Composition of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

The first step in any identity confirmation process is to establish the theoretical elemental composition derived from the compound's molecular formula. For 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, the molecular formula is C₅H₄ClN₃O₄, with a molecular weight of 205.56 g/mol .[1] The expected elemental percentages are calculated as follows:

  • Carbon (C): (5 * 12.011) / 205.56 * 100% = 29.21%

  • Hydrogen (H): (4 * 1.008) / 205.56 * 100% = 1.96%

  • Chlorine (Cl): (1 * 35.453) / 205.56 * 100% = 17.25%

  • Nitrogen (N): (3 * 14.007) / 205.56 * 100% = 20.44%

  • Oxygen (O): (4 * 15.999) / 205.56 * 100% = 31.14%

These theoretical values serve as the "gold standard" against which experimental results from elemental analysis are compared.

Elemental Analysis: A Quantitative Approach to Identity Confirmation

Elemental analysis is a destructive analytical technique that provides the percentage composition of individual elements in a sample. Modern elemental analyzers typically use combustion analysis, where the sample is burned in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods.

Experimental Protocol for Elemental Analysis
  • Sample Preparation: A small, precisely weighed amount of the dried and purified 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of oxygen. The sample undergoes complete combustion.

  • Gas Separation and Detection: The combustion gases are passed through a series of columns and detectors.

    • Carbon dioxide and water are typically separated by gas chromatography and quantified using a thermal conductivity detector.

    • Nitrogen is determined by reducing any nitrogen oxides to N₂ gas, which is then measured.

    • Chlorine is determined by a separate process, often involving combustion in the presence of a catalyst, followed by titration or ion chromatography.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Interpreting the Results

The experimental percentages are then compared to the theoretical values. A close correlation, typically within ±0.4%, is considered strong evidence for the proposed molecular formula.

ElementTheoretical %Experimental % (Hypothetical)
C29.2129.15
H1.961.99
N20.4420.38
Cl17.2517.19
Strengths and Limitations of Elemental Analysis

Strengths:

  • Provides quantitative data on the elemental composition.

  • Excellent for assessing the purity of a sample.

  • A well-established and reliable technique.

Limitations:

  • Provides no information about the compound's structure or isomerism.

  • Requires a pure sample, as impurities will affect the results.

  • It is a destructive technique.

A Multi-faceted Approach: Complementary Analytical Techniques

While elemental analysis is a powerful tool, it should not be used in isolation. A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.

  • ¹H NMR: For 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, the ¹H NMR spectrum is expected to show signals for the methyl protons and the N-H proton. The chemical shifts and integration of these signals provide valuable structural information.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, including the carbonyl carbons and the carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.

  • Molecular Ion Peak: The mass spectrum of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione should show a molecular ion peak (M⁺) corresponding to its molecular weight (205.56 g/mol ).

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule. This technique can unambiguously determine the connectivity of atoms, bond lengths, bond angles, and stereochemistry. While it is a powerful technique, obtaining single crystals suitable for X-ray diffraction can be challenging.

Workflow for Compound Identity Confirmation

The following diagram illustrates a typical workflow for confirming the identity of a newly synthesized compound, integrating elemental analysis with other key analytical techniques.

Sources

Comparative

Benchmarking the Synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione: A Comparative Guide for Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class of compounds, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione serves as a pivo...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class of compounds, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione serves as a pivotal intermediate, its multifaceted reactivity enabling the synthesis of a diverse array of complex molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers and drug development professionals.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. We will dissect the underlying chemical principles of each method, present a critical evaluation of their respective advantages and disadvantages, and provide detailed experimental protocols to facilitate practical application. This analysis is grounded in established scientific literature and aims to empower chemists to make informed decisions in their synthetic endeavors.

Method 1: The Direct Approach - Electrophilic Nitration of 6-chloro-3-methyluracil

The most direct and commonly employed synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves the electrophilic nitration of 6-chloro-3-methyluracil. This method is favored for its high atom economy and straightforward execution.

Mechanistic Rationale

The reaction proceeds via the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and formation of the nitronium ion. The electron-rich C5 position of the 6-chloro-3-methyluracil ring then undergoes nucleophilic attack on the nitronium ion. The choice of a strong acid medium is crucial not only for generating the electrophile but also for activating the pyrimidine ring towards substitution. Subsequent deprotonation re-establishes aromaticity, yielding the desired product.

Experimental Protocol: Nitration of 6-chloro-3-methyluracil

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 6-chloro-3-methyluracil (1.0 eq).

  • Acidification: Carefully add concentrated sulfuric acid (e.g., 4-5 volumes) while maintaining the temperature below 20°C with an ice bath.

  • Nitrating Mixture Addition: In a separate vessel, prepare a mixture of concentrated nitric acid (1.1-1.5 eq) and concentrated sulfuric acid (1-2 volumes). Cool this mixture to 0-5°C.

  • Reaction: Slowly add the cold nitrating mixture to the solution of 6-chloro-3-methyluracil, ensuring the internal temperature is maintained between 0°C and 10°C.

  • Monitoring and Quenching: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Performance Metrics
ParameterMethod 1: Direct Nitration
Starting Material 6-chloro-3-methyluracil
Key Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Typical Yield 85-95%
Reaction Time 2-4 hours
Temperature 0-10°C
Key Advantages High yield, single step, readily available reagents.
Key Disadvantages Use of highly corrosive and hazardous acids, strongly exothermic reaction requiring strict temperature control.

Method 2: A Two-Step Alternative - Nitration followed by Chlorination

An alternative strategy involves the initial nitration of 3-methyluracil to form 3-methyl-5-nitrouracil, which is then subjected to chlorination to yield the final product. This approach can be advantageous if 3-methyluracil is a more accessible starting material.

Experimental Workflow: Two-Step Synthesis

G A 3-Methyluracil B Nitration (HNO3/H2SO4) A->B Step 1 C 3-Methyl-5-nitrouracil B->C D Chlorination (POCl3) C->D Step 2 E 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione D->E G cluster_B A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C B1 1H & 13C NMR B2 IR Spectroscopy B3 Mass Spectrometry

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, a halogenated and nitrated heterocyclic compound. Due to the limited availability of comprehensive toxicological data for this specific compound, a cautious approach, treating it as a potentially hazardous substance, is strongly advised.[1]

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of safe handling. 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS No: 878-86-4) is a compound whose toxicological properties have not been fully investigated.[1] However, its chemical structure, containing both a chlorinated pyrimidine and a nitro group, suggests potential for toxicity and reactivity.

Known Hazards:

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

  • Flammability: The material is highly flammable and requires care during ignition.[1]

  • Hazardous Decomposition Products: Combustion can produce toxic gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Given the presence of structural alerts for toxicity and the lack of comprehensive data, it is prudent to handle this compound with the same precautions as a cytotoxic or other highly potent compound, in line with guidelines from bodies like the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs.[2][3]

PropertyValueSource
Molecular Formula C5H4ClN3O4[1]
Molecular Weight 205.56 g/mol [1]
CAS Number 878-86-4[1]
Known Health Hazards May cause respiratory irritation.[1]
Physical Hazards Highly flammable.[1]
Personal Protective Equipment (PPE) - Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. The following PPE should be considered the minimum requirement:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is essential.[1]

  • Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a quick and informed response is critical to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[1]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust, and place it in a suitable, labeled, and closed container for disposal.[1] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a rinse.[1] All cleaning materials should be treated as hazardous waste.

  • Seek Medical Attention if Necessary: In case of skin or eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If inhaled, move to fresh air and seek medical attention.[1]

The Disposal Workflow: A Decision-Making Diagram

The primary recommended method for the disposal of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is incineration.[1] The following diagram illustrates the decision-making process for its proper disposal.

Caption: Disposal workflow for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Detailed Disposal Protocol

The disposal of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione must be conducted in compliance with all local, state, and federal regulations. The recommended method is incineration by a licensed professional waste disposal service.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Collect waste 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione in a dedicated, properly labeled, and sealed container.

    • This includes any contaminated materials such as gloves, absorbent pads, and disposable labware.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Hazardous Waste Classification:

    • This compound is a halogenated organic compound. While a specific EPA hazardous waste code is not explicitly assigned in the available literature, it would likely fall under regulations for halogenated organic compounds.[4]

    • Consult with your institution's EHS department to determine the appropriate EPA waste codes. It may be classified based on its characteristics (e.g., ignitability) or as a U- or P-listed waste if it meets the criteria as a discarded commercial chemical product.

  • Incineration:

    • The primary disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1] This is crucial to ensure the complete destruction of the compound and to neutralize the acidic gases (hydrogen chloride) produced during combustion.

    • The European Union's Industrial Emissions Directive specifies a minimum temperature of 1100°C for the incineration of waste containing more than 1% of halogenated substances to ensure the complete destruction of toxic organic molecules.[5]

  • Decontamination of Containers and Equipment:

    • Thoroughly decontaminate any reusable containers or equipment that have come into contact with the compound.

    • A triple rinse with a suitable solvent is a common practice. The rinsate should be collected and disposed of as hazardous waste.

  • Documentation:

    • Maintain meticulous records of the amount of waste generated, the date of disposal, and the disposal method used. This is a legal requirement in many jurisdictions.

Conclusion: A Commitment to Safety

The responsible disposal of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • MSDS of 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from OSHA.[6][7]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-1204.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA.[4][8]

  • Veolia. (2023, June 26).
  • European Union. (2010).
  • Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]5]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, moving beyond a simple checklist to instill a culture of safety and proactive risk mitigation in your laboratory. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Threat

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a compound for which the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This necessitates a cautious approach, treating the substance with the highest degree of care. The primary known hazards are respiratory irritation upon inhalation, and standard first aid measures should be followed in case of contact[1].

Immediate First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing ceases, provide artificial respiration and consult a physician[1].

  • Skin Contact: In case of skin contact, wash the affected area with soap and plenty of water. Consult a physician[1].

  • Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical advice[1].

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Body Part Required PPE Rationale
Respiratory NIOSH-approved respiratorTo prevent inhalation of dust or aerosols, which may cause respiratory irritation[1].
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eyes Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Body Laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe handling and disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal Receipt Receive Compound Storage Store in a cool, dry, well-ventilated area Receipt->Storage Inspect for damage Handling Handle in a fume hood Storage->Handling Transport in a secondary container Weighing Weighing Handling->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Setup Dissolving->Reaction Waste_Collection Collect waste in designated, labeled containers Reaction->Waste_Collection Post-reaction workup Disposal Dispose of as hazardous waste via a licensed professional service Waste_Collection->Disposal

Caption: Workflow for Safe Handling and Disposal

Step-by-Step Methodology:

  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Handling and Experimentation: All handling of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1]. Use personal protective equipment as outlined in the table above.

  • Accidental Release Measures: In the event of a spill, avoid dust formation. Evacuate personnel to a safe area. Use personal protective equipment and avoid breathing vapors, mist, or gas[1].

  • Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media. Firefighters should wear self-contained breathing apparatus. Hazardous combustion products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas[1].

Disposal Plan: Responsible Waste Management

Proper disposal of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione and its containers is a critical final step.

  • Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Packaging: Dispose of contaminated packaging as unused product[1].

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents throughout their lifecycle.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione.

Sources

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